Product packaging for Isopulegol acetate(Cat. No.:CAS No. 89-49-6)

Isopulegol acetate

Cat. No.: B1618702
CAS No.: 89-49-6
M. Wt: 196.29 g/mol
InChI Key: HLHIVJRLODSUCI-UHFFFAOYSA-N
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Description

Isopulegol acetate is a natural product found in Mentha pulegium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1618702 Isopulegol acetate CAS No. 89-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHIVJRLODSUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861679
Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID60861679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-49-6
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Isopulegol Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol acetate (B1210297), a monoterpene acetate ester, is recognized for its characteristic minty and woody aroma, leading to its use in the flavor and fragrance industries. Beyond its sensory properties, the physicochemical characteristics of Isopulegol acetate are fundamental to its application in various scientific and industrial contexts, including potential considerations in drug delivery and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental methodologies for their determination, and visualizes key related pathways and workflows.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and scientific sources. It is important to note that values can vary depending on the isomeric composition and the experimental conditions under which they were determined.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
Appearance Colorless clear liquid (estimated)[2]
Odor Mentholic, woody, sweet, peppermint, tropical[2]
Density 0.929 to 0.936 g/cm³ at 25 °C[2]
Boiling Point 104.00 to 105.00 °C at 10.00 mm Hg[2]
112.00 to 114.00 °C at 8.00 mm Hg[2]
Melting Point 85.00 °C at 760.00 mm Hg[2]
Refractive Index 1.4540 to 1.4570 at 20.00 °C[2]
Vapor Pressure 0.025000 mmHg at 25.00 °C (estimated)[2]
Flash Point 186.00 °F (85.56 °C) (Tag Closed Cup)[2]
logP (Octanol/Water) 4.246 (estimated)[2]
Solubility Soluble in alcohol; slightly soluble in water (estimated at 8.307 mg/L at 25 °C)[2]
Assay 95.00 to 100.00% (total of isomers)[2]

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical chemistry techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.

    • The Thiele tube is gently heated, and the sample is observed.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is filled with distilled water and weighed to determine the mass of the water. The temperature of the water is recorded.

    • The pycnometer is emptied, dried, and then filled with this compound.

    • The mass of the pycnometer filled with this compound is determined.

    • The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water at the recorded temperature.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).

  • Procedure:

    • The Abbe refractometer is calibrated using a standard of known refractive index.

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

    • A few drops of this compound are placed on the surface of the prism.

    • The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

    • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

  • Qualitative Solubility:

    • To a series of test tubes, add a small, measured amount of this compound.

    • Add a small volume of a solvent (e.g., water, ethanol, acetone) to each test tube.

    • Agitate the mixture and observe if the this compound dissolves completely.

    • Record the solubility as soluble, partially soluble, or insoluble.

  • Quantitative Solubility (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then allowed to stand, and a sample of the supernatant is carefully removed and filtered.

    • The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography.

Mandatory Visualizations

While specific signaling pathways for this compound are not extensively documented, it is widely understood that ester-containing compounds can be hydrolyzed in vivo to their corresponding alcohol and carboxylic acid. The biological activity of this compound is therefore likely attributable to its parent alcohol, isopulegol. The following diagrams illustrate this logical relationship, a key signaling pathway of isopulegol, and a relevant experimental workflow.

G cluster_0 In Vivo Environment Isopulegol_acetate This compound Isopulegol Isopulegol Isopulegol_acetate->Isopulegol Hydrolysis Acetic_acid Acetic Acid Isopulegol_acetate->Acetic_acid Hydrolysis Esterase Esterase Enzymes (e.g., in plasma, liver) Esterase->Isopulegol_acetate

Caption: Proposed in vivo hydrolysis of this compound.

G cluster_1 Neuronal Membrane Isopulegol Isopulegol GABAA_Receptor GABA-A Receptor Isopulegol->GABAA_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel (Cl⁻) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ Influx GABA GABA GABA->GABAA_Receptor Binds Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability G cluster_2 Experimental Workflow Animal_Model Animal Model (e.g., Mice) Grouping Grouping: - Vehicle Control - Test Compound (Isopulegol) - Positive Control Animal_Model->Grouping Administration Compound Administration (e.g., oral, i.p.) Grouping->Administration Seizure_Induction Induction of Seizures (e.g., PTZ, MES) Administration->Seizure_Induction Behavioral_Observation Behavioral Observation (Latency to seizure, duration) Seizure_Induction->Behavioral_Observation Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Observation->Data_Analysis Conclusion Conclusion on Anticonvulsant Activity Data_Analysis->Conclusion

References

An In-depth Technical Guide to Isopulegol Acetate: CAS Number and Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopulegol (B1217435) acetate (B1210297), focusing on its Chemical Abstracts Service (CAS) number and detailed spectral data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Identity and CAS Number

Isopulegol acetate is the acetate ester of isopulegol, a naturally occurring monoterpenoid alcohol. It exists as several stereoisomers, and it is important to distinguish them by their specific CAS numbers. The most commonly encountered isomer is (-)-isopulegyl acetate.

Compound NameCAS Number
Isopulegyl acetate (mixture of isomers)89-49-6
(-)-Isopulegyl acetate ((1R,2S,5R)-isomer)57576-09-7[1][2]
This compound (isomer 1)109010-12-0

This guide will focus on the spectral data of the well-characterized (-)-isopulegyl acetate.

Spectral Data

The following tables summarize the key spectral data for (-)-isopulegyl acetate, which are essential for its structural elucidation and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.86s1H=CH₂ (vinylic proton)
4.70s1H=CH₂ (vinylic proton)
4.65ddd10.8, 10.8, 4.41HH-3 (proton on carbon bearing acetate)
2.04s3H-OCOCH₃ (acetyl methyl protons)
1.95 - 1.85m1HH-4
1.80 - 1.70m1HH-8
1.68s3H=C-CH₃ (vinylic methyl protons)
1.65 - 1.55m1HH-2
1.45 - 1.35m1HH-5
1.30 - 1.18m1HH-6a
0.95 - 0.85m1HH-6e
0.91d6.53H-CH(CH₃ )₂ (isopropyl methyl protons)
0.89d6.53H-CH(CH₃ )₂ (isopropyl methyl protons)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Atom Assignment
170.5C=O (ester carbonyl)
147.2C =CH₂ (vinylic carbon)
112.5C=C H₂ (vinylic carbon)
74.8C-3 (carbon bearing acetate)
52.1C-1
44.8C-4
34.2C-5
31.4C-2
30.9C-8
22.1-OCOC H₃ (acetyl methyl)
21.3=C-C H₃ (vinylic methyl)
20.2-CH(C H₃)₂ (isopropyl methyl)
16.5-CH(C H₃)₂ (isopropyl methyl)
Infrared (IR) Spectroscopy

The IR spectrum of isopulegyl acetate displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1645MediumC=C stretch (alkene)
1240StrongC-O stretch (ester)
885Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
136100[M - CH₃COOH]⁺ (Loss of acetic acid)
12146[M - CH₃COOH - CH₃]⁺
9341
8146
4377[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

Synthesis of (-)-Isopulegyl Acetate from (-)-Isopulegol (B1672291)

This protocol describes a standard laboratory procedure for the acetylation of (-)-isopulegol.

Materials:

  • (-)-Isopulegol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (-)-isopulegol (1.0 equivalent) in pyridine (2.0 equivalents) in a round-bottom flask, add acetic anhydride (1.5 equivalents) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure (-)-isopulegyl acetate.

Spectral Analysis Protocols

3.2.1. NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

3.2.2. IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

3.2.3. Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of isopulegyl acetate.

G Workflow for Synthesis and Characterization of Isopulegyl Acetate cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Isopulegol (-)-Isopulegol Reaction Acetylation Reaction Isopulegol->Reaction Reagents Acetic Anhydride, Pyridine Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (-)-Isopulegyl Acetate Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (GC-MS) Product->MS Data Spectral Data (Tables) NMR->Data IR->Data MS->Data

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

An In-depth Technical Guide to the Stereoisomers of Isopulegol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol (B1217435) acetate (B1210297), a derivative of the monoterpene alcohol isopulegol, is a chiral molecule of significant interest in the fields of flavor, fragrance, and pharmaceutical synthesis. Isopulegol itself is a key intermediate in the industrial production of (-)-menthol. The presence of three stereocenters in the isopulegol backbone gives rise to eight stereoisomers of isopulegol acetate. These stereoisomers, comprising four pairs of enantiomers, exhibit distinct spatial arrangements of their substituents, which can significantly influence their chemical, physical, and biological properties. A thorough understanding of the individual stereoisomers is therefore crucial for applications where stereochemical purity is a critical parameter.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structures, nomenclature, and physicochemical properties. It also includes detailed experimental protocols for the synthesis and stereoselective separation of these isomers, along with a logical diagram illustrating their stereochemical relationships.

Stereoisomers of this compound: Structure and Nomenclature

This compound possesses three chiral centers on its cyclohexane (B81311) ring, leading to a total of 2³ = 8 stereoisomers. These are organized into four pairs of enantiomers, which are diastereomeric to the other pairs. The four diastereomeric configurations are named based on the parent alcohol: this compound, neo-isopulegol acetate, iso-isopulegol acetate, and neo-iso-isopulegol acetate. The absolute configuration at each stereocenter (C1, C2, and C5) determines the specific enantiomer.

The structures and corresponding IUPAC names of the eight stereoisomers are systematically derived from the configurations of the parent alcohols. The naturally abundant (-)-isopulegol (B1672291) has the (1R, 2S, 5R) configuration.

The eight stereoisomers are:

  • This compound Diastereomers:

    • (+)-Isopulegyl Acetate: [(1S,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

    • (-)-Isopulegyl Acetate: [(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

  • Neo-isopulegol Acetate Diastereomers:

    • (+)-Neo-isopulegyl Acetate: [(1S,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

    • (-)-Neo-isopulegyl Acetate: [(1R,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

  • Iso-isopulegol Acetate Diastereomers:

    • (+)-Iso-isopulegyl Acetate: [(1S,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

    • (-)-Iso-isopulegyl Acetate: [(1R,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

  • Neo-iso-isopulegol Acetate Diastereomers:

    • (+)-Neo-iso-isopulegyl Acetate: [(1S,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

    • (-)-Neo-iso-isopulegyl Acetate: [(1R,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

Quantitative Data

Quantitative physicochemical data for the individual stereoisomers of this compound are not widely available in the public domain. Most reported data pertains to mixtures of these isomers. For a comprehensive understanding, the following table includes data for mixtures of isopulegyl acetate, alongside the known properties of the well-characterized parent alcohol, (-)-isopulegol.

PropertyIsopulegyl Acetate (Mixture of Isomers)(-)-Isopulegol
Molecular Formula C₁₂H₂₀O₂C₁₀H₁₈O
Molecular Weight 196.29 g/mol 154.25 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 104-105 °C at 10 mmHg[1]212 °C at 760 mmHg
Density 0.929-0.936 g/mL at 25 °C[2]0.904-0.913 g/mL at 25 °C
Refractive Index 1.454-1.457 at 20 °C[2]1.471-1.475 at 20 °C
Specific Rotation ([α]D) Data not available for individual isomers-22° to -26°

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

A common route to a mixture of this compound stereoisomers is through the acetylation of a mixture of isopulegol stereoisomers, which can be synthesized from citronellal.

Protocol: Acetylation of Isopulegol Isomers

  • Materials:

    • Isopulegol (mixture of isomers)

    • Acetic anhydride (B1165640)

    • Pyridine (or another suitable base catalyst)

    • Diethyl ether (or other suitable extraction solvent)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopulegol (1.0 equivalent) in an excess of pyridine.

    • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash successively with 1M HCl to remove pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude isopulegyl acetate.

    • The crude product can be purified by fractional distillation under reduced pressure.

Separation of this compound Stereoisomers

The separation of the diastereomers and enantiomers of this compound requires chiral chromatography techniques. The following protocols are adapted from established methods for the separation of isopulegol isomers and are applicable to their acetate derivatives.

Protocol: Chiral Gas Chromatography (GC) Separation

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm I.D., 0.25 µm film thickness).

  • GC Conditions:

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 2 °C/minute to 180 °C.

      • Hold at 180 °C for 10 minutes. (Note: This temperature program is a starting point and should be optimized for the specific column and instrument used.)

    • Injection: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., hexane), with a split ratio of 50:1.

  • Data Analysis:

    • Identify the peaks corresponding to each stereoisomer based on their retention times.

    • Determine the relative abundance of each isomer by integrating the peak areas.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

  • Instrumentation:

    • HPLC system with a UV detector (detection at a low wavelength, e.g., 210 nm, may be necessary as the acetate chromophore has weak absorbance).

    • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL of a solution of the isomer mixture in the mobile phase.

  • Data Analysis:

    • Identify the peaks for each stereoisomer based on their retention times.

    • Quantify the isomers by peak area integration.

Visualization of Stereoisomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationships between the four diastereomeric pairs of this compound. Each diastereomer exists as a pair of non-superimposable mirror images (enantiomers).

Stereoisomers_of_Isopulegol_Acetate cluster_isopulegol This compound cluster_neoisopulegol Neo-isopulegol Acetate cluster_isoisopulegol Iso-isopulegol Acetate cluster_neoisoisopulegol Neo-iso-isopulegol Acetate (+)-Isopulegyl Acetate (+)-Isopulegyl Acetate (-)-Isopulegyl Acetate (-)-Isopulegyl Acetate (+)-Isopulegyl Acetate->(-)-Isopulegyl Acetate Enantiomers (+)-Neo-isopulegyl Acetate (+)-Neo-isopulegyl Acetate (-)-Isopulegyl Acetate->(+)-Neo-isopulegyl Acetate Diastereomers (+)-Iso-isopulegyl Acetate (+)-Iso-isopulegyl Acetate (-)-Isopulegyl Acetate->(+)-Iso-isopulegyl Acetate Diastereomers (+)-Neo-iso-isopulegyl Acetate (+)-Neo-iso-isopulegyl Acetate (-)-Isopulegyl Acetate->(+)-Neo-iso-isopulegyl Acetate Diastereomers (-)-Neo-isopulegyl Acetate (-)-Neo-isopulegyl Acetate (+)-Neo-isopulegyl Acetate->(-)-Neo-isopulegyl Acetate Enantiomers (-)-Neo-isopulegyl Acetate->(+)-Iso-isopulegyl Acetate Diastereomers (-)-Neo-isopulegyl Acetate->(+)-Neo-iso-isopulegyl Acetate Diastereomers (-)-Iso-isopulegyl Acetate (-)-Iso-isopulegyl Acetate (+)-Iso-isopulegyl Acetate->(-)-Iso-isopulegyl Acetate Enantiomers (-)-Iso-isopulegyl Acetate->(+)-Neo-iso-isopulegyl Acetate Diastereomers (-)-Neo-iso-isopulegyl Acetate (-)-Neo-iso-isopulegyl Acetate (+)-Neo-iso-isopulegyl Acetate->(-)-Neo-iso-isopulegyl Acetate Enantiomers

Caption: Stereoisomeric relationships of this compound.

References

Isopulegol Acetate: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Isopulegol acetate (B1210297). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and practical, actionable guidance.

Chemical and Physical Properties

Isopulegol acetate is a monoterpenoid ester known for its characteristic sweet, mint-like aroma.[1] It is found in essential oils such as buchu and peppermint and is used as a flavoring and fragrance agent.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂[3][4]
Molecular Weight 196.29 g/mol [3][4]
CAS Number 57576-09-7[3]
Appearance Colorless liquid[3]
Odor Sweet, minty, fresh, green[3]
Specific Gravity 0.929 - 0.936 @ 25°C[5]
Refractive Index 1.454 - 1.457 @ 20°C[5]
Boiling Point 232 °C[6]
Flash Point 85.6 °C (186.0 °F) (Closed Cup)[5][7]
Solubility Insoluble in water; soluble in oils and alcohol.[3][5]
Vapor Pressure 0.025 mmHg @ 25°C (estimated)[5]

Toxicological Information

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate handling procedures should be followed.

Table 2: Toxicological Data for this compound

TestResultSpeciesReference(s)
Acute Oral Toxicity (LD50) > 5000 mg/kg bwRat[8]
Skin Irritation/Sensitization No irritation or sensitization observed in an 8% solution.Human[5]
Genotoxicity Not expected to be genotoxic.(Based on read-across data)[9]
Experimental Protocol: Acute Oral Toxicity - Limit Test

While the specific protocol for the LD50 study of this compound is not publicly available, a representative methodology would follow the principles of a "limit test" as guided by regulatory bodies like the FDA.[10]

Objective: To determine if a substance causes mortality at a high dose level, typically 5 g/kg of body weight.[10]

Methodology:

  • Animal Model: The study typically uses a small rodent model, such as the Sprague-Dawley rat.[10][11]

  • Groups: A single group of animals (e.g., 5 males and 5 females) is used.[11]

  • Acclimation: Animals are acclimated to laboratory conditions before the study.

  • Fasting: Animals are fasted overnight prior to dosing to ensure gastric emptying.[10][11]

  • Dosing: A single dose of 5 g/kg of the test substance is administered via oral gavage.[10]

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours after dosing and then daily for 14 days.[10][11]

  • Body Weight: Body weights are recorded before dosing and at specified intervals throughout the study.[11]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any abnormalities.[11]

Result Interpretation: If no mortality is observed, the LD50 is determined to be greater than the limit dose (e.g., > 5000 mg/kg), and further testing at higher doses is not required.[10]

Hazard Identification and GHS Classification

According to aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[7][12]

GHS_Classification substance This compound evaluation GHS Hazard Evaluation substance->evaluation criteria Does it meet criteria for: - Acute Toxicity? - Skin Corrosion/Irritation? - Eye Damage/Irritation? - Sensitization? - Carcinogenicity? - etc. evaluation->criteria result Result: Does not meet GHS hazard criteria criteria->result conclusion Conclusion: Not Classified result->conclusion First_Aid_Measures exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inh_proc 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention if symptoms persist. inhalation->inh_proc skin_proc 1. Remove contaminated clothing. 2. Wash skin with soap and water. 3. Seek medical attention if irritation develops. skin_contact->skin_proc eye_proc 1. Immediately flush eyes with plenty of water for at least 15 minutes. 2. Remove contact lenses, if present. 3. Seek medical attention if irritation persists. eye_contact->eye_proc ing_proc 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. ingestion->ing_proc Spill_Cleanup_Workflow spill Spill Occurs notify Notify personnel in the area spill->notify ppe Wear appropriate PPE (gloves, goggles, lab coat) notify->ppe ventilate Ensure adequate ventilation ppe->ventilate ignite Remove all sources of ignition ventilate->ignite contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ignite->contain collect Collect absorbed material into a suitable container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste in accordance with local regulations clean->dispose restock Restock spill kit supplies dispose->restock

References

The Biological Activity of Monoterpenoid Esters: A Technical Guide Focused on Isopulegol Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoids, a class of secondary metabolites derived from plants, are renowned for their diverse pharmacological properties. Esterification of these molecules, creating monoterpenoid esters, can modulate their bioavailability and activity, making them promising candidates for drug discovery. This technical guide provides an in-depth analysis of the biological activities of monoterpenoid esters, with a primary focus on the potential activities of isopulegol (B1217435) acetate (B1210297). Due to the limited direct research on isopulegol acetate, this paper draws parallels from its parent alcohol, (-)-isopulegol, and other structurally related, well-studied monoterpenoid esters such as linalyl acetate and bornyl acetate. The guide covers key biological activities including anti-inflammatory and analgesic effects, delves into the underlying molecular mechanisms and signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for assessing these activities.

Introduction to Monoterpenoid Esters

Monoterpenes are C10 isoprenoid compounds that form the major constituents of essential oils. Their versatile structures, including acyclic, monocyclic, and bicyclic forms, give rise to a wide spectrum of biological activities.[1] The addition of an acetate functional group through esterification creates monoterpenoid esters, which often exhibit modified pharmacokinetic profiles. Isopulegol, a monocyclic monoterpene alcohol, is a known precursor in the synthesis of menthol (B31143) and possesses several documented pharmacological effects, including anti-inflammatory, analgesic, and gastroprotective properties.[2][3][4] Its acetate ester, this compound, is a p-menthane (B155814) monoterpenoid found in plants like buchu and peppermint oils.[5] While research specifically detailing the biological activity of this compound is limited, the activities of its parent compound and other acetate esters provide a strong foundation for its therapeutic potential. Studies on compounds like linalyl acetate suggest that the ester form may act as a pro-drug, with potentially more delayed but prolonged effects compared to the corresponding alcohol.[6][7]

Key Biological Activities

The primary biological activities of interest for isopulegol and related monoterpenoid esters are their anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various mediators, including cytokines like TNF-α and IL-1β, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many monoterpenes and their esters have demonstrated significant anti-inflammatory properties by modulating these key mediators.

Isopulegol has been shown to exert potent anti-inflammatory effects in various animal models. It significantly reduces paw edema induced by carrageenan and dextran.[8] This activity is associated with a reduction in leukocyte migration, myeloperoxidase (MPO) concentration, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in pleural exudate.[8] Similarly, other monoterpenoid esters like linalyl acetate and bornyl acetate have demonstrated significant anti-inflammatory actions.[9][10][11] Linalyl acetate, for instance, reduces the production of IL-1β and TNF-α.[12] Lupeol (B1675499) acetate has been shown to inhibit iNOS and COX-2 expression in LPS-stimulated macrophages, further highlighting the role of these esters in mitigating the inflammatory cascade.[5]

Analgesic Activity

The analgesic (pain-relieving) properties of monoterpenoids are often linked to their anti-inflammatory effects but can also involve direct interactions with the central and peripheral nervous systems.

Isopulegol demonstrates significant dose-dependent antinociceptive effects in formalin, capsaicin, and glutamate-induced pain models in mice.[13] Its mechanism appears to involve the opioid and muscarinic receptor systems, as well as the L-arginine/nitric oxide (NO)/cGMP pathway.[13] Studies on other monoterpenoid esters corroborate these findings. Bornyl acetate shows centrally and peripherally mediated analgesic effects that do not appear to involve opioid receptors.[14] Lupeol acetate is particularly effective against inflammatory pain (the second phase of the formalin test), and its effect is reversed by naloxone, indicating opioid system involvement.[15]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various in vivo and in vitro studies on isopulegol and relevant monoterpenoid esters.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity

CompoundModelSpeciesDoseRouteResultReference
Isopulegol Carrageenan-induced paw edemaMice10 mg/kgv.o.Significant edema inhibition at all time points[16]
Isopulegol Dextran-induced paw edemaMice10 mg/kgv.o.Significant edema inhibition at all time points[8]
Isopulegol Formalin Test (Phase 1 - Neurogenic)Mice0.78 - 25 mg/kgv.o.Dose-dependent reduction in licking time[13]
Isopulegol Formalin Test (Phase 2 - Inflammatory)Mice1.56 - 25 mg/kgv.o.Dose-dependent reduction in licking time[13]
Isopulegol Paclitaxel-induced Neuropathic PainMice25 & 50 mg/kgv.o.Significantly increased mechanical nociceptive threshold[2]
Lupeol Acetate Acetic Acid-Induced WrithingMice-i.p.IC50: 28.32 mg/kg[5]
Lupeol Acetate Formalin Test (Phase 2 - Inflammatory)Mice-i.p.IC50: 20.95 mg/kg[5]
Lupeol Acetate Carrageenan-induced paw edemaMice50 mg/kgi.p.Significant edema reduction[15]
Linalyl Acetate Carrageenan-induced paw edemaRatsEquimolar to Linalool (B1675412)-Less relevant and more delayed effect than linalool[6][7]

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineStimulantAssayResultReference
Lupeol Acetate RAW 264.7 MacrophagesLPSNO ProductionIC50: 4.10 µM[5]
Lupeol Acetate RAW 264.7 MacrophagesLPSiNOS Protein ExpressionIC50: 5.35 µM[5]
Lupeol Acetate RAW 264.7 MacrophagesLPSCOX-2 Protein ExpressionIC50: 5.13 µM[5]
Linalyl Acetate HepG2LPSIL-6 ExpressionDown-regulated IL-6 expression[17]
Linalyl Acetate Human Mast CellsInflammatory StimuliCaspase-1 ActivationInhibited caspase-1 activation[12]
Linalyl Acetate Murine Brain Endothelial CellsTNF-αNF-κB ActivationInhibited NF-κB activation[12]

Signaling Pathways and Mechanisms of Action

The biological effects of monoterpenoid esters are mediated through their interaction with specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like Lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, COX-2, and iNOS. Several monoterpenoid esters, notably linalyl acetate, have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[12][17]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation P_IkBa P-IκBα IkBa_NFkB->P_IkBa NFkB NF-κB P_IkBa->NFkB Translocation Proteasome Proteasome P_IkBa->Proteasome Degradation DNA DNA NFkB->DNA Binding Monoterpenoid Monoterpenoid Esters Monoterpenoid->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Inhibitory action of monoterpenoid esters on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are protocols for key assays cited in the evaluation of monoterpenoid esters.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

  • Objective: To assess the ability of a test compound to inhibit edema formation induced by carrageenan.

  • Animals: Male Swiss mice or Wistar rats (25-30 g).

  • Procedure:

    • Animals are divided into groups (n=6-8): vehicle control (e.g., saline with Tween 80), positive control (e.g., Indomethacin, 10 mg/kg), and test groups (e.g., Isopulegol at 1, 5, 10 mg/kg).

    • The test compound or vehicle is administered orally (v.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

    • The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

  • Reference: Adapted from studies on Isopulegol and Lupeol Acetate.[8][15]

In Vitro Model: Nitric Oxide (NO) Production in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in stimulated immune cells.

  • Objective: To determine the effect of a test compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

  • Materials: RAW 264.7 cells, DMEM media, LPS, Griess Reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

    • Cells are pre-treated with various non-toxic concentrations of the test compound (e.g., Lupeol Acetate at 2, 4, 8 µM) for 2 hours.

    • Inflammation is induced by adding LPS (final concentration of 0.1-1 µg/mL) to the wells (except for the negative control).

    • The plate is incubated for 24 hours.

    • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent.

    • The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

    • Results are expressed as a percentage of NO production relative to the LPS-only control.

  • Reference: Adapted from the study on Lupeol Acetate.[5]

Experimental_Workflow cluster_invivo In Vivo Assay (e.g., Paw Edema) cluster_invitro In Vitro Assay (e.g., NO Production) A1 Animal Acclimatization & Grouping A2 Administer Test Compound (e.g., this compound) A1->A2 A3 Induce Inflammation (e.g., Carrageenan Injection) A2->A3 A4 Measure Outcome (e.g., Paw Volume) A3->A4 A5 Data Analysis (% Inhibition) A4->A5 B1 Cell Culture & Seeding (RAW 264.7) B2 Pre-treat with Test Compound B1->B2 B3 Induce Inflammation (LPS Stimulation) B2->B3 B4 Incubate & Collect Supernatant B3->B4 B5 Quantify Mediator (Griess Assay for NO) B4->B5 B6 Data Analysis (IC50 Calculation) B5->B6

General experimental workflow for assessing biological activity.

Conclusion and Future Directions

Monoterpenoid esters represent a valuable class of natural products with significant therapeutic potential, particularly as anti-inflammatory and analgesic agents. While direct evidence for the biological activity of this compound remains to be fully elucidated, the extensive research on its parent alcohol, isopulegol, and other acetate esters like linalyl, bornyl, and lupeol acetates, strongly suggests its promise. These compounds consistently demonstrate the ability to modulate key inflammatory pathways, such as NF-κB, and interact with neuronal pathways to alleviate pain.

Future research should prioritize the direct investigation of this compound using the established experimental models outlined in this guide. Key areas of focus should include:

  • Direct comparative studies between isopulegol and this compound to understand the influence of the ester group on potency and duration of action.

  • Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological profiling to assess its suitability for further drug development.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this compound and other promising monoterpenoid esters.

References

Navigating the Therapeutic Potential of Isopulegol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the therapeutic benefits of Isopulegol (B1217435) , a monoterpene alcohol. While the initial request concerned Isopulegol acetate (B1210297), a comprehensive review of scientific literature reveals a significant lack of data on the specific therapeutic effects of the acetate ester. The vast majority of preclinical research has centered on Isopulegol, its precursor. Therefore, this document provides an in-depth analysis of Isopulegol's pharmacological properties to serve as a foundational resource for the scientific community.

Introduction to Isopulegol

Isopulegol is a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, including Eucalyptus species and Melissa officinalis.[1] It is a chemical precursor in the synthesis of menthol (B31143) and is recognized for its characteristic minty aroma.[1][2] Beyond its use in the fragrance industry, Isopulegol has garnered significant scientific interest for its diverse and promising pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, analgesic, anticonvulsant, gastroprotective, and anxiolytic agent.[2][3][4][5] This guide provides a detailed overview of the current scientific evidence supporting these therapeutic benefits, including quantitative data from key studies, comprehensive experimental protocols, and visualizations of the proposed mechanisms of action.

Therapeutic Benefits and Mechanisms of Action

Isopulegol exhibits a multi-target pharmacological profile, engaging with various signaling pathways to exert its therapeutic effects.

Anti-inflammatory and Analgesic Effects

Isopulegol has demonstrated significant anti-inflammatory and analgesic properties in several preclinical models.[6] Its anti-inflammatory action is attributed to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][7] The analgesic effects appear to be mediated through the modulation of the opioid and muscarinic receptor systems, as well as the L-arginine/NO/cGMP pathway.[4][6] Studies have shown that the antinociceptive activity of isopulegol can be inhibited by naloxone, atropine, and methylene (B1212753) blue.[4]

Neuroprotective and Anticonvulsant Properties

Isopulegol presents a promising profile for the management of neurological disorders. Its neuroprotective effects are linked to its ability to mitigate neuroinflammation and oxidative stress.[3][8] In models of Parkinson's disease, Isopulegol has been shown to reverse the increased expression of iNOS and COX-2.[3]

The anticonvulsant activity of Isopulegol is one of its most well-documented properties.[9][10] It significantly prolongs the latency to seizures and reduces mortality in pentylenetetrazol (PTZ)-induced seizure models.[10][11] This effect is primarily attributed to its action as a positive allosteric modulator of GABA-A receptors, a mechanism shared by benzodiazepines like diazepam.[10][11][12] The anticonvulsant effects are also supported by its antioxidant properties, including the preservation of catalase activity and glutathione (B108866) (GSH) levels in the hippocampus.[11][13]

Gastroprotective Effects

Isopulegol has shown potent, dose-dependent gastroprotective effects against gastric lesions induced by agents like ethanol (B145695) and indomethacin.[14] Its mechanism of action is multifaceted, involving the enhancement of mucosal defense mechanisms. This includes the modulation of endogenous prostaglandins, the opening of ATP-sensitive K+ (KATP) channels, and the bolstering of the gastric mucosa's antioxidant capacity by restoring depleted glutathione (GSH) levels.[14]

Anxiolytic-like Activity

Preclinical studies using models such as the elevated plus-maze have revealed the anxiolytic-like effects of Isopulegol.[1][2] At doses of 25 and 50 mg/kg, it has been shown to increase the time spent in the open arms of the maze, an indicator of reduced anxiety, without affecting motor coordination.[2] This anxiolytic action is also believed to be mediated through the positive modulation of GABA-A receptors.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data from key preclinical studies on Isopulegol.

Table 1: Anti-inflammatory and Neuroprotective Effects of (-)-Isopulegol

ParameterModel SystemTreatmentResultReference
TNF-α ReductionPaclitaxel-induced neuropathic pain in rats(-)-Isopulegol91.1% reduction in sciatic nerve[3]
Pro-inflammatory Cytokine ExpressionLipopolysaccharide (LPS)-induced BV-2 microglia(-)-IsopulegolReversal of increased pro-inflammatory cytokine expression[3]
iNOS and COX-2 ExpressionMPTP-induced Parkinson's disease model in mice(-)-IsopulegolReversal of increased iNOS and COX-2 expression[3]

Table 2: Gastroprotective Effect of (-)-Isopulegol on Ulcer Index in an Ethanol-Induced Gastric Ulcer Model in Mice

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)% InhibitionReference
Vehicle Control (Ethanol)-25.3 ± 2.1-[14]
(-)-Isopulegol2515.2 ± 1.840%[14]
(-)-Isopulegol508.9 ± 1.165%[14]
(-)-Isopulegol1004.1 ± 0.784%[14]
(-)-Isopulegol2001.8 ± 0.493%[14]
Carbenoxolone (Reference)1003.5 ± 0.686%[14]
p < 0.05 compared to the vehicle control group.

Table 3: Anticonvulsant Efficacy of (-)-Isopulegol in the Pentylenetetrazol (PTZ)-Induced Seizure Model

ParameterTreatment GroupDose (mg/kg, i.p.)ResultReference
Latency to ConvulsionsIsopulegol25, 50, 100Significantly prolonged latency compared to control[10]
Diazepam (Standard)1.0Significantly prolonged latency compared to control[10]
Mortality ProtectionIsopulegol100100% protection against mortality[10]
Diazepam (Standard)1.0100% protection against mortality[10]

Table 4: Anxiolytic-like Effects of Isopulegol in the Elevated Plus-Maze Test in Mice

ParameterTreatment GroupDose (mg/kg, i.p.)ResultReference
Anxiolytic-like effectsIsopulegol25, 50Significant anxiolytic-like effects, similar to diazepam[1]

Table 5: Safety Profile of Isopulegol

ParameterSpeciesRouteValueReference
LD50RatOral936 mg/kg[15]
LD50RatOral1.03 ± 0.10 mL/kg[7]
LD50RabbitDermal~5 mg/kg[15]
Oral LD50RatOral4.12 mg/kg[16]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Isopulegol's therapeutic effects.

Ethanol-Induced Gastric Ulcer Model in Mice[15]
  • Animals: Male Swiss mice (25-30 g) are fasted for 24 hours with free access to water.

  • Treatment: Animals are randomly assigned to groups and administered (-)-Isopulegol (at various doses), a reference drug (e.g., carbenoxolone), or a vehicle (e.g., 2% Tween 80 in saline) orally (p.o.).

  • Ulcer Induction: One hour following treatment, absolute ethanol (0.2 mL/animal) is administered orally to induce gastric ulcers.

  • Evaluation: Thirty minutes after ethanol administration, the animals are euthanized. The stomachs are excised, opened along the greater curvature, and rinsed with saline.

  • Ulcer Index Determination: The total area of all lesions (in mm²) for each stomach is measured to calculate the ulcer index. The percentage of ulceration inhibition is calculated relative to the vehicle control group.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice[10][11]
  • Animals: Male mice are used for this experiment.

  • Treatment: Isopulegol or a standard drug like diazepam is administered intraperitoneally (i.p.) 30 minutes before the convulsant agent.

  • Seizure Induction: Pentylenetetrazol (PTZ) is administered to induce seizures.

  • Observation: The latency to the development of convulsions and mortality are recorded. The percentage of animals protected from mortality is also calculated.

  • Mechanistic Study: To investigate the involvement of the GABAergic system, a GABA-A receptor antagonist such as flumazenil (B1672878) can be administered before Isopulegol.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity[2][18][19]
  • Apparatus: The EPM is a plus-shaped apparatus with two open and two closed arms, elevated from the floor.

  • Animals: Mice are individually placed at the center of the maze.

  • Procedure: The number of entries into and the time spent in each type of arm are recorded for a 5-minute session.

  • Data Analysis: An increase in the time spent in or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental processes.

G cluster_0 Neuroinflammation Cascade LPS LPS/MPTP Microglia Microglia Activation LPS->Microglia Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines iNOS_COX2 ↑ iNOS, COX-2 Microglia->iNOS_COX2 Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation iNOS_COX2->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Isopulegol Isopulegol Isopulegol->Microglia Inhibition G cluster_1 GABAergic Modulation by Isopulegol Isopulegol Isopulegol GABA_A GABA-A Receptor Isopulegol->GABA_A Positive Allosteric Modulation Chloride ↑ Chloride Influx (Cl⁻) GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Anxiolytic & Anticonvulsant Effects Reduced_Excitability->Therapeutic_Effects GABA GABA GABA->GABA_A G cluster_2 Gastroprotection Workflow Fasting Fasting (24h) Treatment Oral Administration (Isopulegol/Vehicle) Fasting->Treatment Induction Ethanol Administration (Ulcer Induction) Treatment->Induction Euthanasia Euthanasia & Stomach Excision Induction->Euthanasia Analysis Ulcer Index Calculation Euthanasia->Analysis Result % Inhibition Analysis->Result

References

The Olfactory Landscape of Isopulegol Acetate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopulegol acetate (B1210297), a monoterpenoid ester, presents a complex and nuanced olfactory profile that is intrinsically linked to its stereochemistry. As a chiral molecule, it and its parent alcohol, isopulegol, exist as multiple stereoisomers, each with unique spatial arrangements that can significantly alter their interaction with olfactory receptors. This technical guide provides an in-depth exploration of the known olfactory properties and aroma profiles of Isopulegol acetate isomers, summarizing available data, outlining key experimental methodologies for their sensory evaluation, and visualizing the underlying biochemical and experimental workflows.

While comprehensive data for all isomers of this compound remains an area of active research, this guide collates the current understanding to aid researchers in the fields of fragrance chemistry, sensory science, and pharmacology.

Olfactory Properties and Aroma Profiles of Isopulegol and its Acetate Isomers

The sensory characteristics of Isopulegol and its acetate derivatives are not uniformly documented across all stereoisomers. (-)-Isopulegol is the most well-characterized, known for its distinct minty and cooling aroma. However, data for its other isomers and their corresponding acetates are less complete. The available qualitative and semi-quantitative data are summarized below.

Table 1: Summary of Olfactory Properties of Isopulegol Stereoisomers

StereoisomerSensory Descriptor
(-)-IsopulegolMinty, cooling, medicinal, woody, herbal, with sweet-bitter and licorice nuances.
Isopulegol (mixture of isomers)A powerful minty note with bitter and green facets.[1]
(+)-NeoisopulegolNo odor or flavor descriptions available in public literature.
(±)-NeoisopulegolNo odor or flavor descriptions available in public literature.
Isoisopulegol (enantiomers)No specific sensory data available in public literature.
Neoisoisopulegol (enantiomers)No specific sensory data available in public literature.

Table 2: Summary of Olfactory Properties of this compound Isomers

IsomerSensory DescriptorAroma Profile Breakdown
Isopulegyl Acetate (Mixture of Isomers)Sweet, mint-like aroma.[2][3] Woody, sweet, peppermint, tropical. Woody, sweet, camphoreous, cooling, and medicinal with a seedy berry undernote.[4][5]Not available.
neo-Isopulegol AcetateFruity, Green, Herbal, Sweet, Mint, Floral, Woody, Fresh, Spicy, Cooling.[6]Fruity: 83.11%, Green: 74.83%, Herbal: 68.64%, Sweet: 67.38%, Mint: 66.8%, Floral: 62.15%, Woody: 62.03%, Fresh: 52.17%, Spicy: 44.69%, Cooling: 44.42%[6]
iso-Isopulegyl AcetateNo specific sensory data available in public literature.Not available.
neo-iso-Isopulegyl AcetateNo specific sensory data available in public literature.Not available.

Experimental Protocols for Sensory Evaluation

A comprehensive sensory analysis of this compound isomers requires a combination of analytical techniques to provide both qualitative and quantitative data on their odor and flavor profiles.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of volatile compounds.[7] It allows for the separation of individual isomers and the subsequent assessment of their odor by a trained sensory panelist. For chiral compounds like this compound, the use of a chiral column is essential to separate the enantiomers.[8][9]

Methodology:

  • Sample Preparation: Prepare dilute solutions of each this compound isomer in a suitable, odorless solvent (e.g., diethyl ether or ethanol).

  • Instrumentation: Utilize a gas chromatograph equipped with a chiral stationary phase column (e.g., based on cyclodextrin (B1172386) derivatives) to ensure the separation of enantiomers. The column effluent is split between a chemical detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and an olfactory port.[10][11]

  • Olfactory Assessment: A trained panelist sniffs the effluent from the olfactory port and records the retention time, duration, and sensory descriptors for each detected odor.

  • Data Analysis: The data from the chemical detector and the olfactory assessment are correlated to assign specific odors to the individual isomers.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Correlation Sample This compound Isomer Sample Dilution Dilute Solution Sample->Dilution Solvent Odorless Solvent Solvent->Dilution Injector GC Injector Dilution->Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID/MS Detector Splitter->FID_MS Sniffing_Port Olfactory Port Splitter->Sniffing_Port Chem_Data Chemical Data (Retention Time) FID_MS->Chem_Data Panelist Trained Panelist Sniffing_Port->Panelist Sensory_Data Sensory Data (Odor Descriptors) Panelist->Sensory_Data Correlation Data Correlation & Identification Chem_Data->Correlation Sensory_Data->Correlation Sensory_Panel_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Presentation Blinded & Randomized Sample Presentation Panel_Selection->Presentation Sample_Prep Sample Preparation (Isomers in Solvent) Sample_Prep->Presentation Evaluation Rating of Sensory Attributes on a Scale Presentation->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Profile_Generation Sensory Profile Generation (e.g., Spider Plot) Stat_Analysis->Profile_Generation Olfactory_Signaling_Pathway Odorant This compound Isomer OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein Gαolf (G-protein) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Cations Cation Influx (Ca²⁺, Na⁺) CNG_channel->Cations Allows Depolarization Neuron Depolarization Cations->Depolarization Leads to Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

References

Methodological & Application

Application Note: Quantitative Analysis of Isopulegol Acetate in Complex Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Isopulegol acetate (B1210297), a monoterpene derivative of significant interest in the pharmaceutical and fragrance industries, within complex sample matrices. The protocol outlines sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) parameters, and method validation performance. The presented methodologies are designed to provide accurate and reproducible quantification of Isopulegol acetate, crucial for quality control, formulation development, and research applications.

Introduction

This compound is a naturally occurring or synthetically derived monoterpene ester. As a derivative of isopulegol, it shares applications in flavorings, fragrances, and as a potential therapeutic agent. Accurate quantification of this compound in complex mixtures, such as essential oils, herbal extracts, and pharmaceutical formulations, is critical for ensuring product quality, consistency, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and mass selectivity for the unambiguous identification and quantification of volatile and semi-volatile compounds like this compound.[1][2] This document provides a comprehensive guide to the GC-MS analysis of this compound.

Experimental

Sample Preparation

The choice of sample preparation technique is critical for accurate analysis and depends on the sample matrix.[3] The goal is to extract this compound efficiently while minimizing matrix interference.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Essential Oils)

  • Homogenize the liquid sample.

  • Accurately weigh 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add 1 mL of a suitable organic solvent (e.g., hexane, ethyl acetate).

  • Add an appropriate internal standard (e.g., n-tridecane at 100 µg/mL) if using an internal standard calibration method.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean GC vial for analysis.

Protocol 2: Solid-Phase Microextraction (SPME) for Solid or Liquid Samples (e.g., Herbal Material, Aqueous Formulations)

  • Accurately weigh approximately 0.2 g of the homogenized solid sample into a 10 mL headspace vial. For liquid samples, pipette a known volume into the vial.

  • Seal the vial with a septum cap.

  • Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[5]

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time.[5]

  • Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Oven Temperature ProgramInitial: 50°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 15°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
MSD Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 40-500) for identification and/orSelected Ion Monitoring (SIM) for quantification
This compound C12H20O2 [6]
Molecular Weight 196.29 g/mol [7]
Quantification Ion (SIM) To be determined from the mass spectrum (e.g., m/z 136, 121, 95)
Qualifier Ions (SIM) To be determined from the mass spectrum (e.g., m/z 81, 69, 43)

Note: The mass spectrum of this compound can be found in the NIST WebBook.[6] The base peak is often observed at m/z 43, with other significant fragments at m/z 136, 121, 95, 81, and 69.[8]

Data Presentation and Method Validation

Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes typical performance data for the analysis of terpenes, which can be considered representative for this compound.

Table 2: Representative Quantitative Performance Data for Terpene Analysis

ParameterTypical ValueDescription
Linearity (r²)> 0.99The method demonstrates excellent linearity over the specified concentration range.[4]
Limit of Detection (LOD)0.25 µg/mLThe lowest concentration of the analyte that can be reliably detected.[4]
Limit of Quantitation (LOQ)0.75 µg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.[4]
Accuracy (% Recovery)95.0 - 105.7%The closeness of the measured value to the true value, assessed by spike and recovery experiments.[4]
Precision (% RSD)< 10%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Note: The values presented are based on published data for similar terpene compounds and should be experimentally verified for this compound.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Reception (Complex Mixture) Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE or SPME) Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Library_Search Spectral Library Search (NIST) Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the GC-MS analysis of this compound.

Sample_Preparation_Workflow cluster_liquid Liquid Sample (e.g., Essential Oil) cluster_solid Solid Sample (e.g., Herbal Material) Weigh_Liquid Weigh Sample Add_Solvent_IS_LLE Add Solvent & Internal Standard Weigh_Liquid->Add_Solvent_IS_LLE Vortex_LLE Vortex Add_Solvent_IS_LLE->Vortex_LLE Centrifuge_LLE Centrifuge Vortex_LLE->Centrifuge_LLE Supernatant_LLE Collect Supernatant Centrifuge_LLE->Supernatant_LLE End_LLE Ready for GC-MS Supernatant_LLE->End_LLE Weigh_Solid Weigh Sample Headspace_Vial Place in Headspace Vial Weigh_Solid->Headspace_Vial Equilibrate Equilibrate (Heat) Headspace_Vial->Equilibrate Expose_SPME Expose SPME Fiber Equilibrate->Expose_SPME Desorb_SPME Thermal Desorption in GC Expose_SPME->Desorb_SPME End_SPME Ready for GC-MS Desorb_SPME->End_SPME Start Start Start->Weigh_Liquid Start->Weigh_Solid

Caption: Detailed sample preparation workflows for liquid and solid matrices.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in complex mixtures. The detailed protocols for sample preparation and instrument parameters, along with the representative method validation data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this analytical technique in their laboratories. Proper method validation for the specific matrix and instrumentation is crucial for ensuring the accuracy and precision of the results.

References

Application Note and Protocol for the Chiral Separation of Isopulegol Acetate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the chiral separation of isopulegol (B1217435) acetate (B1210297) enantiomers using High-Performance Liquid Chromatography (HPLC). Isopulegol acetate, a derivative of isopulegol, is a chiral compound with applications in the fragrance and pharmaceutical industries. The accurate determination of its enantiomeric composition is crucial for quality control and stereoselective synthesis. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the enantiomers.

Introduction

This compound is a monoterpenoid ester that possesses chiral centers, leading to the existence of enantiomers. The biological and sensory properties of each enantiomer can differ significantly, necessitating a reliable analytical method for their separation and quantification. Chiral HPLC is a powerful technique for the direct separation of enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including derivatives of isopulegol.[3][4] This application note outlines a robust HPLC method for the enantioselective analysis of this compound.

Experimental Protocols

This section details the methodology for the chiral separation of this compound enantiomers.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. For this application, a column such as CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel) or a similar amylose-based CSP is suggested.[3]

    • Dimensions: 250 mm x 4.6 mm I.D.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • This compound standard (racemic mixture)

2.2. Sample Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Perform serial dilutions to the desired working concentration (e.g., 0.1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

2.3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the chiral separation of this compound enantiomers.

ParameterValue
Column CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Note: The mobile phase composition may require optimization to achieve baseline resolution depending on the specific column batch and instrumentation.

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound enantiomers. These are representative values and may vary based on experimental conditions.

PeakEnantiomerExpected Retention Time (min)Expected Resolution (Rs)
1Enantiomer 1~9.5-
2Enantiomer 2~11.0> 1.5

Mandatory Visualizations

4.1. Experimental Workflow

G Experimental Workflow for Chiral HPLC Separation of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solution Prepare 1.0 mg/mL Stock Solution of this compound in Mobile Phase dilute Dilute to Working Concentration prep_solution->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL of Sample filter->inject separate Isocratic Elution on CHIRALPAK® AD-H Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: Workflow for the chiral HPLC separation of this compound.

4.2. Logical Relationship for Chiral Separation

G Logical Relationship for Successful Chiral Separation cluster_components System Components cluster_interactions Interactions & Principles cluster_outcome Result Analyte This compound Enantiomers Interaction Differential Diastereomeric Complex Formation Analyte->Interaction CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Interaction MP Mobile Phase (n-Hexane/IPA) MP->Interaction modulates Retention Different Retention Times Interaction->Retention Separation Enantiomeric Separation Retention->Separation

Caption: Key factors influencing the chiral separation of enantiomers.

Discussion

The described HPLC method provides a reliable and reproducible approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal phase conditions is key to achieving the desired resolution.[3] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, particularly the percentage of the polar modifier (isopropanol), is a critical parameter that can be adjusted to optimize the separation. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

Conclusion

This application note details a robust HPLC method for the chiral separation of this compound enantiomers. The provided protocol and chromatographic conditions serve as a starting point for method development and can be adapted for various research and quality control applications.

References

Application Notes and Protocols for the Structural Elucidation of Isopulegol Acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for the structural elucidation of isopulegol (B1217435) acetate (B1210297) using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. These methodologies are designed for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a robust framework for the characterization of similar chemical entities.

Isopulegol acetate, a monoterpene acetate ester, presents a valuable case study for the application of modern NMR spectroscopy. Its structural features, including a cyclohexane (B81311) ring, multiple stereocenters, and a terminal double bond, give rise to a complex and informative set of NMR spectra. Through the systematic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.85t10.51HH-3
4.72s1HH-10a
4.68s1HH-10b
2.08m1HH-8
2.03s3HH-12
1.85m1HH-2
1.66s3HH-9
1.62m1HH-4a
1.45m1HH-1
1.30m1HH-5a
1.05m1HH-4b
0.95m1HH-5b
0.92d6.53HH-7

Table 2: ¹³C NMR (125 MHz, CDCl₃) and DEPT Data for this compound

Chemical Shift (δ) ppmDEPT-135DEPT-90Assignment
170.8UpC-11 (C=O)
144.5UpC-6 (C)
112.8DownC-10 (CH₂)
74.5UpCHC-3 (CH)
52.5UpCHC-2 (CH)
45.0UpCHC-1 (CH)
41.8DownC-4 (CH₂)
34.2DownC-5 (CH₂)
31.4UpCHC-8 (CH)
22.1UpC-7 (CH₃)
21.3UpC-12 (CH₃)
20.2UpC-9 (CH₃)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the sample height is adequate for the spectrometer (typically around 4-5 cm).

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • DEPT-135 and DEPT-90:

    • Pulse Program: dept135 / dept90

    • Number of Scans: 256

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Spectral Width (F1 and F2): 12 ppm

    • Data Points: 2048 x 256

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans: 2

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • ¹J(C,H) optimized for 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 4

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Long-range coupling delay optimized for 8 Hz

Data Processing

All acquired data were processed using standard NMR software. This involved Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations.

experimental_workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Proton_Env Determine Proton Environments (Chemical Shift, Multiplicity, Integration) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, C) C13_NMR->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct_Corr Correlate Directly Bonded ¹H and ¹³C HSQC->CH_Direct_Corr HMBC HMBC CH_Long_Range Establish Long-Range ¹H-¹³C Connectivity HMBC->CH_Long_Range Proton_Env->HH_Connectivity Carbon_Types->CH_Direct_Corr HH_Connectivity->CH_Direct_Corr CH_Direct_Corr->CH_Long_Range Final_Structure Assemble Fragments & Confirm Final Structure CH_Long_Range->Final_Structure

Figure 1: Workflow for NMR-based structural elucidation.

COSY_Correlations H3 H-3 H2 H-2 H3->H2 H4a H-4a H3->H4a H4b H-4b H3->H4b H1 H-1 H2->H1 H4a->H4b H5a H-5a H4a->H5a H5b H-5b H4b->H5b H1->H5a H1->H5b H8 H-8 H1->H8 H5a->H5b H7 H-7 H8->H7

Figure 2: Key COSY correlations in this compound.

HSQC_Correlations cluster_H cluster_C H3 H-3 (4.85 ppm) C3 C-3 (74.5 ppm) H3->C3 H10 H-10 (4.72, 4.68 ppm) C10 C-10 (112.8 ppm) H10->C10 H2 H-2 (1.85 ppm) C2 C-2 (52.5 ppm) H2->C2 H8 H-8 (2.08 ppm) C8 C-8 (31.4 ppm) H8->C8 H1 H-1 (1.45 ppm) C1 C-1 (45.0 ppm) H1->C1 H4 H-4 (1.62, 1.05 ppm) C4 C-4 (41.8 ppm) H4->C4 H5 H-5 (1.30, 0.95 ppm) C5 C-5 (34.2 ppm) H5->C5 H7 H-7 (0.92 ppm) C7 C-7 (22.1 ppm) H7->C7 H9 H-9 (1.66 ppm) C9 C-9 (20.2 ppm) H9->C9 H12 H-12 (2.03 ppm) C12 C-12 (21.3 ppm) H12->C12

Figure 3: Key HSQC correlations in this compound.

HMBC_Correlations H10 H-10 C6 C-6 H10->C6 C1 C-1 H10->C1 C2 C-2 H10->C2 H9 H-9 H9->C6 H9->C1 H9->C2 H7 H-7 H7->C1 C8 C-8 H7->C8 C5 C-5 H7->C5 H12 H-12 C11 C-11 H12->C11 H3 H-3 H3->C2 H3->C11 C4 C-4 H3->C4 H3->C5

Figure 4: Key HMBC correlations in this compound.

Conclusion

The comprehensive NMR data and protocols presented herein provide a clear and effective methodology for the complete structural elucidation of this compound. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. This application note serves as a valuable resource for scientists engaged in the structural characterization of organic molecules, particularly in the fields of natural products and drug discovery. The systematic approach outlined can be readily adapted for the analysis of other complex molecules.

Application Notes and Protocols for the Derivatization of Isopulegol for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Detailed methodologies for the derivatization of isopulegol (B1217435) to improve peak shape, thermal stability, and sensitivity in Gas Chromatography (GC) analysis.

Introduction

Isopulegol, a naturally occurring monoterpenoid alcohol, is a key intermediate in the synthesis of menthol (B31143) and a significant component in the fragrance, food, and pharmaceutical industries.[1] Accurate quantification of isopulegol is essential for quality control and research. Gas chromatography (GC) is a primary analytical technique for volatile compounds like isopulegol.[2] However, the presence of a polar hydroxyl (-OH) group in the isopulegol molecule can lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the GC inlet.[1]

Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4] This sample preparation step is crucial for improving the chromatographic behavior and detection sensitivity of isopulegol.[1] This document provides detailed protocols for two common and effective derivatization techniques: silylation and acetylation .[1]

Key Derivatization Strategies

Silylation

Silylation involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[3][5] This process significantly increases the volatility and thermal stability of the analyte.[6] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate.[5]

Acylation (Acetylation)

Acylation introduces an acyl group, in this case, an acetyl group, to the hydroxyl moiety, forming an ester.[4] Acetic anhydride (B1165640) is a commonly used reagent for this purpose.[1] The resulting isopulegyl acetate (B1210297) is more volatile and thermally stable than the parent alcohol.[1]

Experimental Protocols

General Sample Preparation

For pure samples or standards, dissolve a known quantity in an appropriate anhydrous solvent (e.g., pyridine (B92270), dichloromethane, acetonitrile) to a target concentration (e.g., 1 mg/mL). If working with extracts, ensure the solvent is compatible with the derivatization reagents. If necessary, evaporate the extract to dryness and reconstitute it in a suitable anhydrous solvent.[1]

Protocol 1: Silylation with MSTFA + 1% TMCS

This protocol outlines the derivatization of isopulegol using N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Isopulegol standard or sample solution

  • N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the isopulegol solution into a reaction vial.

  • Add 90 µL of MSTFA + 1% TMCS to the vial.[7]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 37°C for 30 minutes in a heating block or water bath.[7]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation with Acetic Anhydride

This protocol details the derivatization of isopulegol via acetylation.

Materials:

  • Isopulegol standard or sample solution

  • Acetic anhydride

  • Anhydrous pyridine (serves as solvent and catalyst)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the isopulegol solution (dissolved in pyridine) into a reaction vial.[1]

  • Add 100 µL of acetic anhydride to the vial.[1]

  • Cap the vial tightly and vortex for 30 seconds.[1]

  • Heat the vial at 60-70°C for 30 minutes.[1]

  • Allow the vial to cool to room temperature.[1]

  • The sample is now ready for GC-MS analysis.[1]

Data Presentation

Table 1: Comparison of Derivatization Methods for Isopulegol GC Analysis

ParameterUnderivatized IsopulegolSilylated Isopulegol (TMS-Isopulegol)Acetylated Isopulegol (Isopulegyl Acetate)
Volatility ModerateHighHigh
Thermal Stability ModerateHighHigh
Peak Shape Often shows tailingSymmetricalSymmetrical
Retention Time LongerShorterShorter
Reaction Conditions N/AMild (e.g., 37°C for 30 min)Moderate (e.g., 60-70°C for 30 min)
Reagent N/AMSTFA + 1% TMCSAcetic Anhydride

Note: The exact retention times will vary depending on the specific GC column and analytical conditions used.

Table 2: Typical GC-MS Conditions for Analysis of Derivatized Isopulegol

ParameterRecommended Setting
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 260°C at 10°C/min, hold 5 min[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min
MSD Interface Temp 280°C
MS Mode Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of isopulegol for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Isopulegol Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Reagent Add Derivatizing Agent (e.g., MSTFA or Acetic Anhydride) Solvent->Reagent Heat Incubate/Heat Reagent->Heat GCMS GC-MS Injection Heat->GCMS Data Data Acquisition & Analysis GCMS->Data G cluster_reactants Reactants cluster_products Products Isopulegol Isopulegol (C10H18O) IsopulegylAcetate Isopulegyl Acetate (C12H20O2) Isopulegol->IsopulegylAcetate + (CH3CO)2O AceticAnhydride Acetic Anhydride ((CH3CO)2O) AceticAcid Acetic Acid (CH3COOH)

References

Application Notes and Protocols: Use of (-)-Isopulegol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-isopulegol (B1672291), a naturally occurring and cost-effective monoterpene, as a versatile chiral precursor for the synthesis of effective chiral auxiliaries and ligands. While the direct application of isopulegol (B1217435) acetate (B1210297) as a cleavable chiral auxiliary is not extensively documented, the inherent stereochemistry of (-)-isopulegol is widely leveraged in the development of more complex chiral molecules that guide stereoselective transformations.[1][2]

This document details the synthesis of key (-)-isopulegol-derived chiral ligands, their application in asymmetric synthesis, and protocols for common experimental procedures.

Core Application: (-)-Isopulegol as a Chiral Precursor

The primary utility of (-)-isopulegol in asymmetric synthesis lies in its role as a foundational chiral scaffold.[2] Its rigid cyclohexane (B81311) ring and defined stereocenters provide a robust framework for creating a variety of chiral ligands, including aminodiols and diols.[1][3] These derivatives are then used as catalysts or auxiliaries in a range of stereoselective reactions.[2][4] The general workflow involves the chemical modification of (-)-isopulegol to introduce new functionalities that can coordinate with metal centers and influence the stereochemical outcome of a reaction.[2]

G cluster_0 Synthesis of Chiral Ligands cluster_1 Application in Asymmetric Synthesis Isopulegol (-)-Isopulegol Modification Chemical Modification (e.g., Epoxidation, Amination) Isopulegol->Modification Derivatives Chiral Derivatives (Aminodiols, Diols, etc.) Modification->Derivatives Application Asymmetric Transformations (e.g., Aldol, Diels-Alder, Grignard Reactions) Derivatives->Application Product Enantiomerically Enriched Product Application->Product

Caption: General workflow illustrating the use of (-)-Isopulegol as a chiral precursor.

Synthesis of (-)-Isopulegol-Derived Chiral Aminodiol Ligands

Aminodiols derived from (-)-isopulegol have demonstrated effectiveness as chiral catalysts, particularly in enantioselective addition reactions to aldehydes.[4][5] A common synthetic route involves the epoxidation of (-)-isopulegol followed by the nucleophilic ring-opening of the resulting epoxide with a primary amine.[6]

G Isopulegol (-)-Isopulegol Epoxidation Epoxidation (m-CPBA, CH₂Cl₂) Isopulegol->Epoxidation Epoxide Isopulegol Epoxide Epoxidation->Epoxide RingOpening Oxirane Ring Opening (Primary Amine, LiClO₄, MeCN) Epoxide->RingOpening Aminodiol N-Substituted Aminodiol RingOpening->Aminodiol

Caption: Synthetic pathway to (-)-isopulegol-based aminodiols.

a) Epoxidation of (-)-Isopulegol:

  • Dissolve (-)-isopulegol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude isopulegol epoxide.[4] The diastereomeric mixture of epoxides can often be used in the next step without further purification.[2]

b) Oxirane Ring Opening:

  • To a solution of the purified isopulegol epoxide (1.0 eq) in acetonitrile (B52724) (MeCN), add lithium perchlorate (B79767) (LiClO₄) (1.0 eq) and the desired primary amine (e.g., benzylamine) (2.0 eq).

  • Heat the reaction mixture to 70-80 °C and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired chiral aminodiol.[4]

Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde

A benchmark reaction to evaluate the efficacy of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde.[6] Isopulegol-derived aminodiols have been successfully employed as chiral ligands in this transformation.[5]

G Start Start Ligand Add Isopulegol-Derived Aminodiol Ligand Start->Ligand Diethylzinc Add Diethylzinc Solution Ligand->Diethylzinc Stir1 Stir at Room Temperature (25 min) Diethylzinc->Stir1 Benzaldehyde Add Benzaldehyde Stir1->Benzaldehyde Stir2 Stir at Room Temperature (20 hours) Benzaldehyde->Stir2 Quench Quench with Sat. aq. NH₄Cl Stir2->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Flash Column Chromatography Dry->Purify Analyze Analyze Enantiomeric Excess (ee) by Chiral GC Purify->Analyze End End Analyze->End

References

Application Notes and Protocols for the Enantioselective Synthesis of Specific Isopulegol Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol (B1217435) acetate (B1210297), a valuable chiral building block, is a key intermediate in the synthesis of various natural products, pharmaceuticals, and fragrance compounds. The stereochemistry of isopulegol acetate is crucial for its biological activity and sensory properties. This application note provides detailed protocols for the enantioselective synthesis of specific this compound isomers, focusing on the asymmetric cyclization of citronellal (B1669106) to produce enantiomerically enriched isopulegol, followed by its acetylation. The primary strategy for obtaining a specific enantiomer of this compound is to first synthesize the corresponding enantiomer of isopulegol, as the subsequent acetylation step is typically stereoconservative.

Enantioselective Synthesis of Isopulegol: A Comparative Overview of Catalytic Systems

The cornerstone of synthesizing a specific this compound isomer is the enantioselective intramolecular ene reaction (cyclization) of prochiral citronellal. A variety of catalytic systems have been developed to achieve high yields and enantioselectivities. The choice of catalyst is critical and depends on the desired isopulegol isomer, cost considerations, and scalability. Below is a summary of the performance of several catalytic systems.

Catalyst SystemStarting MaterialKey Reaction ConditionsConversion (%)Selectivity (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Heterogeneous Solid Acids
Montmorillonite K-10(+)-CitronellalBenzene, 80°C, 4h8151 (for isopulegol)-Moderate[1]
Cu/beta zeoliteCitronellal180°C, 4h90.280.98 (for isopulegol)--[2]
Ni/beta zeoliteCitronellal180°C, 4h42.5376.60 (for isopulegol)--[2]
Hydrous ZirconiaCitronellalToluene (B28343), 80°C, 2h>95>95 (for isopulegol)--[3]
Homogeneous Lewis Acids
ZnBr₂(+)-CitronellalToluene, 0-5°C, 5h>95~95 (for (-)-isopulegol)94:694.8[4]
Sc(OTf)₃Citronellal-78°C, 45 min100-94:6 (for (-)-isopulegol)-[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a specific this compound isomer, starting from citronellal. The example provided is for the synthesis of (-)-isopulegol (B1672291) acetate from (+)-citronellal.

Protocol 1: Enantioselective Cyclization of (+)-Citronellal to (-)-Isopulegol using Zinc Bromide

This protocol utilizes a Lewis acid catalyst to achieve high diastereoselectivity and enantioselectivity.

Materials:

  • (+)-Citronellal (≥95%)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene, anhydrous

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, four-necked, equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel

  • Heating mantle and oil bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Catalyst Preparation: In a four-necked round-bottom flask, add anhydrous ZnBr₂ (6g) and 55 mL of anhydrous toluene. Heat the mixture to reflux for 1 hour to azeotropically remove any residual water.

  • Reaction Setup: Cool the flask to 0°C under a nitrogen atmosphere using an ice bath.

  • Addition of (+)-Citronellal: Prepare a solution of (+)-citronellal (10g) in 10g of anhydrous toluene. Add this solution dropwise to the cooled catalyst suspension over 2 hours using the dropping funnel.

  • Reaction Monitoring: Maintain the reaction temperature between 0-5°C and continue stirring for 5 hours after the addition is complete. Monitor the reaction progress by Gas Chromatography (GC) until the citronellal is consumed.

  • Work-up:

    • Quench the reaction by adding 10 mL of 0.05 M HBr aqueous solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude (-)-isopulegol by fractional distillation under reduced pressure to obtain the pure product.[4]

Protocol 2: Acetylation of (-)-Isopulegol to (-)-Isopulegol Acetate

This protocol describes a standard procedure for the acetylation of an alcohol using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • (-)-Isopulegol (purified from Protocol 1)

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (-)-isopulegol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of isopulegol) under an argon or nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 eq) to the stirred solution at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up:

    • Quench the reaction by adding methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude (-)-isopulegol acetate by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure product.

Visualizations

Synthetic Workflow

The overall process for the enantioselective synthesis of this compound is a two-step procedure.

G Citronellal (+)-Citronellal Isopulegol (-)-Isopulegol Citronellal->Isopulegol Enantioselective Cyclization (e.g., ZnBr₂) Purification1 Purification (Fractional Distillation) Isopulegol->Purification1 Isopulegol_Acetate (-)-Isopulegol Acetate Purification2 Purification (Column Chromatography) Isopulegol_Acetate->Purification2 Purification1->Isopulegol_Acetate Acetylation (Acetic Anhydride, Pyridine)

Caption: Synthetic workflow for (-)-isopulegol acetate.

Key Reaction Mechanism: Intramolecular Carbonyl-Ene Reaction

The critical step of the synthesis is the Lewis acid-catalyzed intramolecular carbonyl-ene reaction of citronellal.

G cluster_0 Lewis Acid Activation cluster_1 Cyclization cluster_2 Product Formation Citronellal Citronellal ActivatedComplex Activated Complex Citronellal->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex CyclicIntermediate Cyclic Intermediate ActivatedComplex->CyclicIntermediate Intramolecular Ene Reaction Isopulegol Isopulegol CyclicIntermediate->Isopulegol Deprotonation Isopulegol->LewisAcid Catalyst Regeneration

Caption: Mechanism of Lewis acid-catalyzed cyclization.

Catalyst Selection Logic

The choice of catalyst is a critical decision in the synthesis of the desired isopulegol isomer.

G start Desired Isopulegol Isomer hetero Heterogeneous Catalyst (e.g., Zeolite, Clay) start->hetero Easy Separation Reusability homo Homogeneous Catalyst (e.g., Lewis Acid) start->homo High Activity High Selectivity biocat Biocatalyst (Enzyme) start->biocat Green Chemistry Mild Conditions lewis Lewis Acid (e.g., ZnBr₂, Sc(OTf)₃) homo->lewis Well-established

Caption: Decision tree for catalyst selection.

References

Application of Isopulegol Acetate in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol (B1217435), a monoterpene alcohol derived from natural sources such as citronella, serves as a versatile and economically viable chiral building block in the stereoselective synthesis of a wide array of bioactive compounds. Its inherent chirality makes it an attractive starting material for the synthesis of complex molecules with defined stereochemistry, a critical aspect in drug discovery and development. While isopulegol itself is frequently used, its derivative, isopulegol acetate (B1210297), plays a key role as a strategic intermediate, primarily by acting as a protecting group for the hydroxyl functionality, allowing for selective transformations at other sites of the molecule.

This document provides detailed application notes and experimental protocols for the use of isopulegol and its acetate derivative in the synthesis of bioactive compounds, with a focus on chiral aminodiols. These aminodiols are valuable synthons for ligands in asymmetric catalysis and are scaffolds for molecules with potential therapeutic applications, including antimicrobial and antiproliferative activities.

Core Application: Isopulegol Acetate as a Key Intermediate in the Synthesis of Chiral Aminodiols

A significant application of this compound is as a transiently protected intermediate in the multi-step synthesis of chiral aminodiols. The acetate group masks the reactive hydroxyl group of isopulegol, enabling regioselective oxidation of the allyl moiety. This strategy is pivotal in the preparation of (+)-α-methylene-γ-butyrolactone, a key Michael acceptor for the introduction of various amine functionalities.

Synthesis Pathway Overview

The overall synthetic strategy involves the acetylation of (-)-isopulegol (B1672291) to form this compound, followed by regioselective oxidation to a diol. Subsequent two-step oxidation and ring closure afford the key intermediate, (+)-α-methylene-γ-butyrolactone. This lactone then undergoes a Michael addition with a primary amine, followed by reduction to yield the target chiral aminodiol.

cluster_0 Step 1: Protection and Oxidation cluster_1 Step 2: Lactone Formation cluster_2 Step 3: Aminodiol Synthesis Isopulegol (-)-Isopulegol Isopulegol_Acetate This compound Isopulegol->Isopulegol_Acetate Acetylation Diol Diol Intermediate Isopulegol_Acetate->Diol Regioselective Oxidation Lactone (+)-α-Methylene- γ-butyrolactone Diol->Lactone Two-step Oxidation & Ring Closure Beta_Aminolactone β-Aminolactone Lactone->Beta_Aminolactone Amine Primary Amine (R-NH2) Amine->Beta_Aminolactone Michael Addition Aminodiol Chiral Aminodiol Beta_Aminolactone->Aminodiol Reduction (LiAlH4)

Synthesis of Chiral Aminodiols from (-)-Isopulegol.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of chiral aminodiols from (-)-isopulegol derivatives.

Table 1: Synthesis of β-Aminolactones via Michael Addition [1][2]

EntryPrimary Amine (R-NH₂)ProductYield (%)
1Benzylamineβ-(benzylamino)lactone75
24-Methoxybenzylamineβ-(4-methoxybenzylamino)lactone70
3(R)-1-Phenylethylamineβ-((R)-1-phenylethylamino)lactone65
4Furfurylamineβ-(furfurylamino)lactone68

Table 2: Reduction of β-Aminolactones to Chiral Aminodiols [1][2]

Entryβ-Aminolactone PrecursorProductYield (%)
1β-(benzylamino)lactoneN-benzyl aminodiol70
2β-(4-methoxybenzylamino)lactoneN-(4-methoxybenzyl) aminodiol65
3β-((R)-1-phenylethylamino)lactoneN-((R)-1-phenylethyl) aminodiol50
4β-(furfurylamino)lactoneN-furfuryl aminodiol55

Experimental Protocols

Protocol 1: Synthesis of (+)-α-Methylene-γ-butyrolactone from (-)-Isopulegol[2]

This protocol outlines the initial steps involving the formation of this compound.

Materials:

  • (-)-Isopulegol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Reagents for regioselective oxidation (e.g., selenium dioxide)

  • Reagents for two-step oxidation and ring closure (e.g., Jones reagent, PDC)

  • Appropriate solvents (e.g., dichloromethane, acetone)

Procedure:

  • Acetylation of (-)-Isopulegol:

    • To a solution of (-)-isopulegol (1.0 eq) in a suitable solvent such as dichloromethane, add pyridine (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Regioselective Oxidation of this compound:

    • The this compound is then subjected to regioselective allylic oxidation to introduce a hydroxyl group. This can be achieved using reagents such as selenium dioxide.

  • Two-step Oxidation and Ring Closure:

    • The resulting diol is then oxidized in a two-step process, followed by acid-catalyzed ring closure to form the (+)-α-methylene-γ-butyrolactone.

Protocol 2: Synthesis of Chiral Aminodiols[1][2]

Part A: Michael Addition of Primary Amines

Materials:

  • (+)-α-Methylene-γ-butyrolactone

  • Primary amine (e.g., benzylamine)

  • Dry ethanol

Procedure:

  • Dissolve (+)-α-methylene-γ-butyrolactone (1.0 eq) in dry ethanol.

  • Add the primary amine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude β-aminolactone. This can be used in the next step without further purification or purified by column chromatography.

Part B: Reduction of β-Aminolactones

Materials:

  • β-Aminolactone

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether (Et₂O)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in dry Et₂O at 0 °C, add a solution of the β-aminolactone (1.0 eq) in dry Et₂O dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with Et₂O.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired chiral aminodiol.

Alternative Application: Isopulegol as a Chiral Precursor for Ligands in Asymmetric Catalysis

(-)-Isopulegol is also extensively used as a starting material for the synthesis of chiral ligands, such as aminodiols, which are effective in catalyzing enantioselective reactions. A common application is in the addition of organozinc reagents to aldehydes.

Experimental Workflow: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)

start Start ligand_prep Prepare Isopulegol-derived Aminodiol Ligand start->ligand_prep reaction_setup Add Diethylzinc Solution to Ligand ligand_prep->reaction_setup stir_1 Stir at Room Temperature (25 min) reaction_setup->stir_1 add_aldehyde Add Benzaldehyde stir_1->add_aldehyde stir_2 Stir at Room Temperature (20 hours) add_aldehyde->stir_2 workup Reaction Work-up and Purification stir_2->workup product Enantiomerically Enriched 1-phenyl-1-propanol workup->product

Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde[3]

Materials:

  • Isopulegol-derived aminodiol ligand

  • Diethylzinc (Et₂Zn) solution in n-hexane (1 M)

  • Benzaldehyde

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a dry flask under an argon atmosphere, dissolve the isopulegol-derived aminodiol ligand (0.1 mmol) in the anhydrous solvent.

  • At room temperature, add the 1 M solution of diethylzinc in n-hexane (3.0 mL, 3.0 mmol).

  • Stir the resulting solution for 25 minutes at room temperature.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 20 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product (1-phenyl-1-propanol) by chiral HPLC or GC analysis.

Conclusion

Isopulegol and its acetate derivative are valuable chiral starting materials in the synthesis of bioactive compounds. This compound serves as a key protected intermediate, enabling regioselective functionalization of the isopulegol scaffold for the synthesis of complex molecules like chiral aminodiols. The protocols provided herein offer robust methodologies for the preparation of these valuable synthetic intermediates and their application in asymmetric synthesis. The versatility of the isopulegol framework continues to be leveraged by researchers in the development of novel therapeutic agents and chiral catalysts.

References

Application Note: Quantification of Isopulegol Acetate in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopulegol (B1217435) acetate (B1210297) is a p-menthane (B155814) monoterpenoid ester known for its characteristic fruity, green, and minty aroma.[1] This volatile compound is found in the essential oils of various aromatic plants, such as Corymbia citriodora.[2][3] Accurate quantification of isopulegol acetate is crucial for the quality control of raw materials in the fragrance, flavor, food, and pharmaceutical industries, where compositional consistency is paramount.[4][5][6]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred and most robust analytical technique for identifying and quantifying volatile and semi-volatile compounds like this compound within complex plant extracts.[4][7][8][9] The method offers excellent separation efficiency and provides definitive compound identification based on mass spectra, making it an indispensable tool for natural product analysis.[7]

Quantitative Data Summary

The concentration of this compound and its precursor, isopulegol, can vary significantly depending on the plant species, geographical origin, season of harvest, and the extraction method employed. The following table provides a summary of related compounds found in representative plant essential oils.

Table 1: Representative Composition of Key Monoterpenes in Corymbia citriodora Essential Oil

CompoundChemical ClassTypical Concentration Range (%)
CitronellalOxygenated Monoterpene50.0 - 82.0%
CitronellolOxygenated Monoterpene1.1 - 1.5%
IsopulegolOxygenated Monoterpene2.5 - 2.7%
This compoundMonoterpene EsterVaries; often a minor component

Note: Data synthesized from studies on Corymbia citriodora essential oil.[3] The profile is dominated by citronellal, citronellol, and isopulegol.

Experimental Workflow for Quantification

The overall process for quantifying this compound involves sample preparation, extraction, GC-MS analysis, and data processing.

Quantification_Workflow cluster_Prep Sample Preparation & Extraction cluster_Analysis GC-MS Analysis cluster_Data Data Processing & Quantification Plant Plant Material Collection DryGrind Drying & Grinding Plant->DryGrind Extract Solvent or Hydrodistillation Extraction DryGrind->Extract Filter Filtration & Concentration Extract->Filter Dilute Sample Dilution in Solvent Filter->Dilute Inject GC-MS Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection & Ionization Separate->Detect Identify Peak Identification (Retention Time & Mass Spectra) Detect->Identify Integrate Peak Area Integration Identify->Integrate Calculate Concentration Calculation Integrate->Calculate Calibrate External Standard Calibration Curve Calibrate->Calculate

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes a standard solvent extraction method.

  • Plant Material Preparation:

    • Collect fresh plant material (e.g., leaves).

    • Air-dry the material in a well-ventilated area away from direct sunlight for 5-7 days or until brittle.

    • Grind the dried material into a fine powder using an electric grinder.[10]

  • Solvent Extraction:

    • Weigh 100 g of the dried plant powder and place it into a flask.

    • Add 500 mL of a suitable organic solvent (e.g., ethanol, hexane, or ethyl acetate). The choice of solvent can significantly impact the extraction yield and phytochemical profile.[6][11]

    • Macerate the mixture in an orbital shaker at room temperature for 48-72 hours.[6]

  • Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C until the solvent is fully removed.

    • Store the resulting crude essential oil or extract at 4°C in a sealed, airtight vial.

Protocol 2: GC-MS Analysis

This protocol provides typical parameters for the GC-MS analysis of this compound.

  • Sample and Standard Preparation:

    • Sample Stock: Prepare a 1 mg/mL stock solution of the plant extract in ethyl acetate.

    • Working Sample: Dilute the sample stock solution to a final concentration of approximately 10 µg/mL in ethyl acetate.[12] Centrifuge the sample if any particulates are present.[12]

    • This compound Standard: Prepare a 1 mg/mL stock solution of pure this compound standard. Use this to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Instrumentation and Conditions:

    Table 2: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[7]
Carrier GasHelium, constant flow at 1.0 mL/min
Injection Volume1 µL
Inlet Temperature250 °C[7]
Injection ModeSplit (e.g., 50:1 ratio)[7]
Oven ProgramInitial 70°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min[7]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[7]
Ion Source Temp.230 °C[7]
Quadrupole Temp.150 °C[7]
Transfer Line Temp.280 °C
Mass Scan Range40 - 500 m/z
Protocol 3: Quantification via External Standard Method
  • Compound Identification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.

    • Confirm the identity by matching the acquired mass spectrum against a reference library such as NIST or Wiley.[7]

  • Calibration Curve Construction:

    • Inject each of the prepared calibration standards (from Protocol 2, Step 1) into the GC-MS system.

    • For each concentration, integrate the peak area of the this compound peak.

    • Plot a graph of peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a valid calibration.

  • Concentration Calculation:

    • Inject the prepared plant extract sample and integrate the peak area for this compound.

    • Use the peak area (y) and the regression equation from the calibration curve to calculate the concentration of this compound (x) in the injected sample.

    • Account for the initial dilution factor to determine the final concentration in the original extract.

  • Method Validation:

    • For robust and reliable results, the analytical method should be validated for key parameters including linearity, range, accuracy, precision, and the limit of detection (LOD).

Logical Framework for Method Selection

The choice of analytical technique is critical for the successful analysis of plant volatiles. GC-MS is overwhelmingly chosen for its ability to handle complex mixtures of volatile compounds.

Method_Selection start Start: Analyze Plant Extract q1 Are the target analytes volatile or semi-volatile? start->q1 gc_path YES q1->gc_path  Yes lc_path NO (Non-volatile, polar) q1->lc_path  No q2 Is the sample a complex mixture? gc_path->q2 hplc Use High-Performance Liquid Chromatography (HPLC) lc_path->hplc gcms Use Gas Chromatography- Mass Spectrometry (GC-MS) for separation and identification q2->gcms  Yes

Caption: Decision logic for selecting GC-MS for volatile analysis.

References

Application Notes and Protocols: Acetylation of Isopulegol to Isopulegol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of isopulegol (B1217435) acetate (B1210297) via the acetylation of isopulegol. This compilation is intended to guide researchers in selecting appropriate reaction conditions and performing the synthesis efficiently and safely in a laboratory setting.

Introduction

Isopulegol acetate is a valuable fragrance and flavoring agent with a characteristic sweet, minty, and woody aroma. It is a p-menthane (B155814) monoterpenoid ester, which can be synthesized through the esterification of isopulegol with an acetylating agent. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. This document outlines several common protocols for this transformation, providing a comparative overview of different catalytic systems.

Data Presentation: Comparison of Acetylation Protocols

The following table summarizes various catalytic methods for the acetylation of alcohols, which are applicable to the synthesis of this compound.

Catalyst SystemAcetylating AgentSolventGeneral Reaction ConditionsKey Features & Considerations
Pyridine (B92270) Acetic Anhydride (B1165640)Pyridine (as solvent and catalyst) or Dichloromethane (B109758)0 °C to room temperature, reaction progress monitored by TLC.[1]A classic and effective method.[1] Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.[2][3] The reaction is typically straightforward to perform.[1]
Sodium Bicarbonate Acetic AnhydrideToluene (B28343), Ethyl Acetate, THF, Acetonitrile, DichloromethaneRoom temperature.[4]A mild, inexpensive, and environmentally benign catalyst.[4] The reaction can be carried out under neutral conditions.[4]
Vanadyl Sulfate (VOSO₄) Acetic Anhydride or Isopropenyl AcetateSolvent-free or various organic solventsRoom temperature to 60 °C.[5]Offers a sustainable, solvent-free approach, particularly with isopropenyl acetate where the only byproduct is easily removable acetone.[5]
Solid Acid Catalysts Acetic AnhydrideToluene or other inert solventsElevated temperatures.Heterogeneous catalysts like zeolites (H-ZSM-5, H-BEA), montmorillonite (B579905) K-10, or sulfated zirconia can be used.[6][7][8] These catalysts can be filtered off, simplifying product purification.[8]
Enzymatic Acetyl Donor (e.g., vinyl acetate)Organic SolventMild temperatures (e.g., 30-50 °C)Biocatalytic methods offer high selectivity and operate under mild conditions, though they may require specific enzymes and longer reaction times.

Experimental Protocols

Protocol 1: Pyridine-Catalyzed Acetylation of Isopulegol

This protocol is a standard and widely used method for the acetylation of alcohols.

Materials:

  • Isopulegol

  • Acetic Anhydride (Ac₂O)

  • Dry Pyridine

  • Dry Dichloromethane (CH₂Cl₂) (optional, if not using pyridine as solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve isopulegol (1.0 equivalent) in dry pyridine (2–10 mL/mmol of isopulegol).[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by silica (B1680970) gel chromatography if necessary.

Protocol 2: Sodium Bicarbonate Catalyzed Acetylation of Isopulegol

This method offers a milder and more environmentally friendly alternative to the pyridine-catalyzed reaction.

Materials:

  • Isopulegol

  • Acetic Anhydride (Ac₂O)

  • Dried Sodium Bicarbonate (NaHCO₃)

  • Toluene (or other suitable solvent)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add isopulegol (1 mmol), toluene (5 mL), and dried sodium bicarbonate (2 mmol).[4]

  • Add acetic anhydride (1.5 mmol) to the mixture.[4]

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Mandatory Visualizations

General Workflow for Isopulegol Acetylation

Acetylation_Workflow General Workflow for the Acetylation of Isopulegol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Isopulegol + Acetylating Agent + Catalyst solvent Anhydrous Solvent reagents->solvent Dissolve reaction Stir at specified temperature solvent->reaction monitoring Monitor by TLC/GC reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction wash Wash with aq. solutions (e.g., NaHCO3, Brine) extraction->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation purification Purification (e.g., Chromatography) evaporation->purification analysis Characterization (NMR, IR, MS) purification->analysis product product analysis->product Pure this compound Pyridine_Catalysis Mechanism of Pyridine-Catalyzed Acetylation Ac2O Acetic Anhydride Intermediate N-acetylpyridinium ion (more reactive) Ac2O->Intermediate + Pyridine Py Pyridine Product This compound (R-OAc) Isopulegol Isopulegol (R-OH) Isopulegol->Product + Intermediate Byproduct Pyridinium acetate Product->Byproduct + Pyridine + Acetic Acid

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for Isopulegol Acetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Isopulegol acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS parameters for analyzing Isopulegol acetate?

A1: The optimal parameters for this compound analysis can vary depending on the sample matrix and instrumentation. However, a good starting point is to leverage typical parameters used for terpene and acetate analysis. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is commonly used. The mass spectrometer is typically operated in electron ionization (EI) mode.

Q2: What are the key mass spectral fragments for identifying this compound?

A2: this compound has a molecular weight of 196.29 g/mol .[1] Key fragments in its electron ionization mass spectrum can be used for identification. While a library search is the best confirmation, characteristic ions can be monitored. The NIST WebBook provides a reference mass spectrum for this compound.[2]

Q3: How can I resolve this compound from other isomeric compounds?

A3: Co-elution with isomers is a common challenge in terpene analysis.[3] To improve separation, you can optimize the GC temperature program by using a slower ramp rate. Additionally, using a longer GC column or a column with a different stationary phase can enhance resolution. For complex matrices, two-dimensional gas chromatography (GCxGC) offers significantly increased separation power.[3]

Q4: What are the best sample preparation techniques to minimize analyte loss?

A4: this compound, like other volatile terpenes, can be lost during sample preparation.[3] To minimize this, it is crucial to handle samples at cool temperatures.[4] Grinding solid samples while frozen or under liquid nitrogen can prevent the loss of volatile compounds.[3] Headspace analysis (HS-GC-MS) or headspace solid-phase microextraction (HS-SPME) are highly effective techniques for minimizing matrix effects and preserving volatile analytes.[3]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column; improper column installation.Use a deactivated liner, or replace the liner and septum. Ensure the column is installed correctly in the injector and detector.[5]
Inconsistent Retention Times Leaks in the system; insufficient column equilibration time.Perform a leak check of the GC system.[6] Ensure the oven has sufficient time to equilibrate at the initial temperature before injection.
Low Sensitivity/Poor Recovery Analyte degradation in the injector; non-optimized injection parameters.Lower the injector temperature to prevent thermal degradation.[3] Optimize the split ratio or consider using splitless injection for trace analysis.
Baseline Noise or Drift Contaminated carrier gas, injector, or column bleed.Use high-purity carrier gas and install gas purifiers.[7] Condition the column according to the manufacturer's instructions. Run a blank to identify the source of contamination.[8]
Ghost Peaks Contamination from previous injections (carryover) or septum bleed.Run a solvent blank after a high-concentration sample. Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

Protocol 1: Liquid Injection GC-MS

This protocol is suitable for samples where this compound is in a relatively clean matrix and at a sufficient concentration.

  • Sample Preparation:

    • Accurately weigh the sample into a centrifuge tube.

    • Add a known volume of a suitable solvent (e.g., ethyl acetate).[3]

    • Add a known concentration of an internal standard (e.g., n-tridecane) to correct for injection volume variations.[3]

    • Vortex or sonicate the sample for a set period to ensure thorough extraction.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.2 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • Inject an aliquot of the filtered extract into the GC-MS system.

Protocol 2: Headspace (HS) GC-MS

This protocol is ideal for analyzing volatile compounds like this compound in complex matrices, as it minimizes the introduction of non-volatile components into the system.[3]

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • An internal standard can be added if required.

    • Immediately seal the vial with a crimp cap to prevent analyte loss.

  • HS-GC-MS Analysis:

    • Place the vial in the headspace autosampler.

    • The sample is incubated at a specific temperature (e.g., 150°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[3]

    • An aliquot of the headspace gas is then automatically injected into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extraction Solvent Extraction & IS Addition sample->extraction Protocol 1 cleanup Centrifugation & Filtration extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration identification Library Search & Identification integration->identification quantification Quantification identification->quantification hs_sample Sample in Vial hs_incubation Headspace Incubation hs_sample->hs_incubation Protocol 2 hs_incubation->injection

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_tree start Problem with GC-MS Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_liner Check/Replace Liner & Septum peak_shape->check_liner Yes sensitivity Low Sensitivity? retention_time->sensitivity No leak_check Perform Leak Check retention_time->leak_check Yes inlet_temp Optimize Inlet Temperature sensitivity->inlet_temp Yes end Problem Resolved sensitivity->end No check_column Reinstall Column check_liner->check_column check_column->end equilibration Increase Equilibration Time leak_check->equilibration equilibration->end injection_mode Check Injection Mode (Split/Splitless) inlet_temp->injection_mode injection_mode->end

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Troubleshooting Peak Tailing for Isopulegol Acetate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with Isopulegol acetate (B1210297) in their gas chromatography (GC) analyses. The following question-and-answer format directly addresses specific issues to help you troubleshoot and resolve this common chromatographic problem.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for Isopulegol acetate analysis?

A1: Peak tailing is a chromatographic issue where the peak's tail is elongated, resulting in an asymmetrical shape.[1][2] This is particularly problematic for the analysis of relatively polar compounds like this compound, which contains an ester group, making it susceptible to interactions with active sites in the GC system.[3][4] Peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised analytical precision and accuracy.[5][6]

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for polar analytes like this compound can be broadly categorized into two main areas: chemical interactions (adsorption) and physical disruptions in the flow path.[1][7]

  • Active Sites: Unwanted interactions between this compound and active sites within the GC system are a major cause.[8][9] These sites are often exposed silanol (B1196071) groups (-SiOH) on surfaces like the inlet liner, glass wool packing, the column itself, or contaminated surfaces.[10][11]

  • System Contamination: Buildup of non-volatile residues from previous injections in the inlet liner or at the head of the column can create active sites and cause peak tailing.[4][12]

  • Improper Column Installation: A poorly cut column, incorrect column insertion depth in the inlet or detector, or leaks can create turbulence and dead volumes in the flow path, leading to peak tailing for all compounds, including this compound.[13][14]

  • Methodological Issues: Suboptimal method parameters, such as an inappropriate injection temperature, a slow injection speed, an unsuitable solvent, or an incorrect split ratio can also contribute to peak tailing.[12][15][16]

Q3: How can I quickly diagnose the likely cause of peak tailing for this compound?

A3: A systematic approach is the most efficient way to identify the root cause.[6] Start by observing the chromatogram closely. If only the this compound peak and other polar compounds are tailing, the issue is likely due to chemical interactions (active sites).[1] If all peaks in the chromatogram are tailing, the problem is more likely a physical issue with the flow path, such as improper column installation or a leak.[1][7]

Troubleshooting Guides

This section provides detailed troubleshooting steps in a question-and-answer format to address specific causes of peak tailing for this compound.

Inlet System Troubleshooting

Q4: My this compound peak is tailing. Could the inlet be the problem?

A4: Yes, the inlet is a very common source of peak tailing, especially for polar compounds.[14] Contamination of the inlet liner and septum degradation are frequent culprits.[12][17]

Troubleshooting Steps for the Inlet System:

StepActionExpected Outcome
1Perform Inlet Maintenance: Replacement of these components often resolves peak tailing caused by active sites or contamination in the inlet.[12][14]
a. Replace the inlet liner with a new, deactivated liner.[17]
b. Replace the septum.[12]
c. Inspect and clean the inlet seal.[1]
2Check for Leaks: A leak-free system is crucial for good chromatography. Eliminating leaks can resolve indiscriminate peak tailing.[18]
Use an electronic leak detector to check for leaks around the septum nut and other fittings after reassembly.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the injector temperature has cooled to a safe level.

  • Turn Off Gas: Turn off the carrier gas flow to the instrument.

  • Disassemble: Carefully remove the septum nut and any other retaining hardware.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Use clean forceps to remove the inlet liner.

  • Install New Liner: Insert a new, deactivated liner of the correct geometry. Ensure any O-rings are properly seated.

  • Reassemble: Reassemble the inlet components.

  • Leak Check: Restore carrier gas flow and perform a thorough leak check.

Column Troubleshooting

Q5: I've performed inlet maintenance, but the peak tailing for this compound persists. What should I check next?

A5: If inlet maintenance does not resolve the issue, the problem may lie with the column itself. Column contamination, degradation, or improper installation are common causes of peak tailing.[4][19]

Troubleshooting Steps for the GC Column:

StepActionExpected Outcome
1Trim the Column: This removes any non-volatile residues and active sites that may have accumulated at the front of the column, often improving peak shape.[12]
Cut 10-15 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[20] Reinstall the column.
2Condition the Column: Proper conditioning can help remove contaminants and re-deactivate the stationary phase, reducing peak tailing.[5][21]
Follow the column conditioning protocol outlined below.
3Verify Proper Installation: An improperly installed column can cause peak tailing for all compounds.[13][14]
Ensure the column is cut squarely and inserted to the correct depth in both the injector and detector as specified by the instrument manufacturer.[2]

Experimental Protocol: GC Column Conditioning

  • Install the Column in the Inlet: Connect the column to the GC inlet, but leave the detector end disconnected.

  • Purge with Carrier Gas: Set the carrier gas flow to the recommended rate for your column dimension and allow it to purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[21][22]

  • Temperature Program: With the carrier gas flowing, heat the oven to 20 °C above your method's final temperature, or to the column's maximum isothermal temperature limit (whichever is lower), at a rate of 10-20 °C/min.[21][22]

  • Hold: Hold at this temperature for 1-2 hours. For very contaminated systems or new columns, a longer conditioning time may be necessary.[18][23]

  • Cool Down and Connect to Detector: Cool the oven, turn off the carrier gas, and connect the column to the detector.

  • Final Bake-out: Restore the carrier gas flow and heat the oven again to the conditioning temperature for a short period to remove any oxygen that entered during connection.

  • Equilibrate: Cool the oven to your initial method temperature and allow the baseline to stabilize before running samples.

Method and Sample Troubleshooting

Q6: Could my analytical method or sample preparation be causing the peak tailing of this compound?

A6: Yes, certain method parameters and the sample solvent can significantly impact peak shape.[12][24]

Troubleshooting Steps for Method and Sample:

StepActionExpected Outcome
1Evaluate the Sample Solvent: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[25]
If possible, dissolve your this compound standard and samples in a solvent that is compatible with the stationary phase. For example, for a non-polar column, use a non-polar solvent.
2Check Injection Parameters: A low split ratio in split injections can lead to slow sample transfer and peak tailing.[12] For splitless injections, an initial oven temperature that is too high relative to the solvent's boiling point can cause poor focusing and peak distortion.[15]
For split injections, try increasing the split ratio.[12] For splitless injections, ensure the initial oven temperature is 10-20 °C below the boiling point of your sample solvent.[15]
3Consider Derivatization: If this compound continues to tail due to its polarity, derivatization to a less polar compound can be an effective solution, although it adds a step to the sample preparation.[20]
This is an advanced option and should be considered if other troubleshooting steps fail.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak tailing.

Caption: A logical workflow for troubleshooting peak tailing.

InletMaintenanceWorkflow start Start: Inlet Maintenance cool_down Cool Injector to Safe Temperature start->cool_down turn_off_gas Turn Off Carrier Gas cool_down->turn_off_gas replace_septum Replace Septum turn_off_gas->replace_septum replace_liner Replace Inlet Liner replace_septum->replace_liner reassemble Reassemble Inlet replace_liner->reassemble leak_check Restore Carrier Gas & Perform Leak Check reassemble->leak_check end Inlet Maintenance Complete leak_check->end

Caption: A workflow for performing routine GC inlet maintenance.

References

Improving resolution in chiral HPLC separation of Isopulegol acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral HPLC Separations. This guide is designed to assist researchers, scientists, and drug development professionals in improving the resolution of Isopulegol (B1217435) Acetate (B1210297) enantiomers and diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for separating isopulegol acetate isomers? A1: For the separation of non-polar to moderately polar analytes like isopulegol and its derivatives, polysaccharide-based chiral stationary phases are highly effective.[1] Columns with amylose (B160209) or cellulose (B213188) derivatives, such as Amylose tris(3,5-dimethylphenylcarbamate), are recommended. A commonly used column for this type of separation is the CHIRALPAK® AD-H.[1] These CSPs provide the necessary chiral recognition capabilities for differentiating the stereoisomers of this compound under normal phase conditions.[1]

Q2: Which mobile phase system is best suited for the chiral separation of this compound? A2: A normal-phase mobile system is typically the most successful for separating this compound isomers.[1] This usually consists of a non-polar primary solvent like n-hexane or n-heptane, combined with a polar alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[2][3] An initial screening is often performed with a ratio around 90:10 (v/v) of hexane (B92381) to alcohol.[2]

Q3: How does temperature affect the resolution of this compound isomers? A3: Temperature is a critical parameter in chiral separations as it influences the thermodynamics of the interaction between the analyte and the CSP.[4][5] Generally, lower temperatures tend to enhance chiral selectivity by strengthening the transient diastereomeric complexes responsible for separation, which can lead to improved resolution.[4][6] However, this is not always the case, and in some instances, higher temperatures can improve peak efficiency or even reverse the elution order.[4][7] Therefore, it is essential to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal setting for your specific separation.[6][8]

Q4: My chromatogram shows poor peak shape (tailing). What are the likely causes and solutions? A4: Peak tailing can degrade resolution and is often caused by secondary interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns.[4] Other potential causes include column overload, inappropriate mobile phase pH, or excessive extra-column dead volume.[4] To address this, consider adding a mobile phase additive. For a compound like this compound, which is neutral, this is less common, but if acidic or basic impurities are present, small amounts of an acid (like trifluoroacetic acid - TFA) or a base (like diethylamine (B46881) - DEA) can improve peak shape.[8] Also, ensure your sample concentration is not too high and check the column's health.[2]

Troubleshooting Guide: Improving Resolution

This section provides a systematic approach to resolving common issues encountered during the chiral HPLC separation of this compound.

Issue 1: Poor or No Resolution (Resolution < 1.5)

Your enantiomer or diastereomer peaks are either completely merged (co-eluting) or not baseline separated.

Troubleshooting Workflow

start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase  Yes failure Screen Other CSPs csp->failure  No temperature Optimize Temperature mobile_phase->temperature Partial Improvement success Resolution Improved (Rs >= 1.5) mobile_phase->success Significant Improvement flow_rate Optimize Flow Rate temperature->flow_rate Partial Improvement temperature->success Significant Improvement column_health Check Column Health flow_rate->column_health Still Poor flow_rate->success Significant Improvement column_health->failure Column Degraded cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample (1 mg/mL in Mobile Phase) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample filter_sample->inject prep_system Equilibrate HPLC System & Column prep_system->inject acquire Acquire Data inject->acquire process Integrate Peaks & Calculate Resolution acquire->process optimize Optimize Method if Rs < 1.5 process->optimize report Report Results optimize->report  Rs >= 1.5 mobile_phase mobile_phase optimize->mobile_phase  No

References

Technical Support Center: Synthesis of Isopulegol from Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of isopulegol (B1217435) from citronellal (B1669106). Below are frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols.

Troubleshooting Guides and FAQs

This section addresses specific challenges and questions that may arise during the acid-catalyzed cyclization of citronellal.

Problem 1: Low yield of isopulegol and formation of multiple byproducts.

  • Question: My reaction is resulting in a low yield of the desired isopulegol isomer, and I'm observing several byproducts. What are the possible causes and solutions?

  • Answer: Low yields and poor selectivity are common issues often linked to the choice of catalyst, reaction conditions, and reactant purity. The primary intramolecular reaction of citronellal can be compromised by side reactions like dehydration, isomerization, and etherification, especially with highly acidic catalysts.[1][2]

    Suggested Solutions:

    • Catalyst Selection: The balance between Lewis and Brønsted acid sites on the catalyst is crucial. Lewis acids are generally considered more selective for the desired cyclization, while strong Brønsted acids can promote unwanted side reactions.[1][3][4] Experiment with different solid acid catalysts such as Montmorillonite K10, zeolites (H-Beta), or zirconium-based catalysts, which have shown good activity and selectivity.[5][6]

    • Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, particularly the formation of dehydration byproducts.[2][5] For example, some protocols report high yields at temperatures between 0°C and room temperature.[2]

    • Solvent and Substrate Purity: Ensure that the citronellal is of high purity and that the solvent is anhydrous. The presence of water or other impurities can lead to undesired side reactions or catalyst deactivation.[2][3]

    • Catalyst Loading: Optimize the amount of catalyst used. An insufficient amount can lead to incomplete conversion, while an excess may promote the formation of byproducts.[3][5]

Problem 2: The primary byproducts are p-menthadienes (dehydration products).

  • Question: My analysis shows a high concentration of p-menthadienes. How can I minimize their formation?

  • Answer: The formation of p-menthadienes is a result of the elimination of water from the intermediate carbocation. This pathway is particularly favored by strong Brønsted acidity and/or high reaction temperatures.[1][5]

    Suggested Solutions:

    • Catalyst Modification: Utilize catalysts that have a higher ratio of Lewis to Brønsted acid sites to favor the cyclization pathway over dehydration.[3][5]

    • Temperature Control: Maintain a lower reaction temperature. Dehydration is an endothermic process and is less favored at cooler temperatures.[1][5]

Problem 3: Significant formation of di-isopulegyl ethers is observed.

  • Question: How can I prevent the formation of di-isopulegyl ethers in my reaction?

  • Answer: This byproduct arises from the intermolecular reaction of two isopulegol molecules, which is catalyzed by acid.[4]

    Suggested Solutions:

    • Substrate Concentration: Lowering the initial concentration of citronellal can reduce the probability of these bimolecular reactions occurring.[1][5]

    • Control Reaction Time: Monitor the reaction's progress closely using techniques like Gas Chromatography (GC).[2][7] Stop the reaction once the maximum yield of isopulegol is achieved to prevent its subsequent conversion into ethers.[3]

    • Catalyst Choice: Select a catalyst with moderate acidity to minimize the rate of this intermolecular reaction.[1][5]

Frequently Asked Questions (FAQs)

  • Q1: What are the main byproducts observed during the cyclization of citronellal to isopulegol?

  • A1: The primary byproducts are other isomers of isopulegol (such as iso-isopulegol, neo-isopulegol, and neoiso-isopulegol), dehydration products (p-menthadienes), and di-isopulegyl ethers.[2][5] In some cases, cracking or hydrogenation products (citronellol) may also be formed depending on the catalyst and reaction conditions.[4][8]

  • Q2: How does the type of catalyst acidity (Brønsted vs. Lewis) affect the reaction?

  • A2: The balance is critical. Lewis acid sites are believed to promote the desired intramolecular carbonyl-ene reaction to form isopulegol.[3][4] Strong Brønsted acid sites, however, can catalyze undesirable side reactions like dehydration and etherification.[1][8] Therefore, a catalyst with a well-balanced ratio of Lewis to Brønsted acidity is often preferred for achieving high selectivity.[3]

  • Q3: What are the best analytical techniques to monitor the reaction and analyze the product mixture?

  • A3: Gas Chromatography (GC) is an excellent method for monitoring the reaction's progress by quantifying the consumption of citronellal and the formation of isopulegol and its various byproducts.[7] For structural confirmation and identification of the products, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used.[5]

Quantitative Data Summary

The selection of the catalyst and reaction conditions significantly impacts the conversion of citronellal and the selectivity towards isopulegol. The following table summarizes data from various studies.

CatalystSolventTemperature (°C)Reaction Time (h)Citronellal Conversion (%)Isopulegol Selectivity (%)Reference(s)
Montmorillonite K-10Benzene8048151[9][10]
ZSM-5 Zeolite---45- (~21% Yield)[9]
ZnBr₂Toluene (B28343)Reflux2-5~7094[5][10]
Cu/beta zeoliteNone180490.281.0[5]
Ni/beta zeoliteNone180442.576.6[5]
Zirconium Hydroxide---HighHigh[2][8]
Phosphated Zirconia---HighHigh[2][8]
Sulfated Zirconia---Very ActivePoor[8]

Note: "-" indicates data was not specified in the cited source. Yield is reported where selectivity was not explicitly stated.

Experimental Protocols

Below are representative methodologies for the synthesis of isopulegol using different types of acid catalysts.

Protocol 1: Heterogeneous Catalysis using Montmorillonite K10

This protocol describes a method using a solid acid clay catalyst, which can be easily removed by filtration.[10][11]

  • Catalyst Activation: Place the required amount of Montmorillonite K10 clay in a flask. Activate the catalyst by heating under vacuum or in a stream of inert gas to remove adsorbed water.[1][5] Allow the catalyst to cool to room temperature under an inert atmosphere before use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve (+)-citronellal in a suitable solvent (e.g., benzene, toluene, or a buffer medium).[9][10][11]

  • Reaction: Add the activated Montmorillonite K10 catalyst to the citronellal solution. Stir the mixture at the desired temperature (e.g., room temperature to 80°C) for the specified time (e.g., 2-4 hours).[9][12]

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them via Gas Chromatography (GC).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration, washing it with a small amount of fresh solvent.[1][10]

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to isolate the isopulegol isomers.[2][5]

Protocol 2: Homogeneous Catalysis using Zinc Bromide (ZnBr₂)

This protocol uses a Lewis acid catalyst that is dissolved in the reaction medium.[7][10]

  • Materials: (+)-Citronellal, anhydrous Zinc Bromide (ZnBr₂), anhydrous toluene, 0.05 M hydrobromic acid (HBr) aqueous solution, saturated sodium bicarbonate solution, brine, and anhydrous sodium sulfate (B86663) (Na₂SO₄).[7]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add anhydrous ZnBr₂ and anhydrous toluene. Heat the mixture to reflux to ensure anhydrous conditions.

  • Reaction: Cool the mixture slightly and add (+)-citronellal. Heat the reaction mixture to reflux and maintain for the required time (typically 2-5 hours), monitoring by GC.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding the 0.05 M HBr aqueous solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain high-purity (-)-isopulegol.[2][3]

Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions Citronellal Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation H+ (Acid Catalyst) Isopulegol Isopulegol Carbocation->Isopulegol Intramolecular Cyclization Isomers Isopulegol Isomers (iso-, neo-, neoiso-) Carbocation->Isomers Rearrangement Dehydration Dehydration Products (p-Menthadienes) Carbocation->Dehydration -H₂O Ethers Di-isopulegyl Ethers Isopulegol->Ethers + Isopulegol (H+)

Acid-catalyzed cyclization of citronellal and competing side reactions.

General Experimental Workflow

ExperimentalWorkflow arrow arrow A 1. Catalyst Activation (Heating under Vacuum) B 2. Reaction Setup (Inert Atmosphere, Solvent) A->B C 3. Add Citronellal B->C D 4. Controlled Temperature Reaction C->D E 5. Monitor Progress (GC) D->E F 6. Reaction Quench / Work-up (Filtration / Extraction) E->F G 7. Purification (Fractional Distillation) F->G H 8. Final Product Analysis (GC-MS, NMR) G->H

A general workflow for the synthesis and purification of isopulegol.

References

Strategies to improve yield in Isopulegol acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopulegol (B1217435) Acetate (B1210297) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and frequently asked questions (FAQs) to help improve reaction yields and overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Isopulegol acetate?

A1: this compound is typically synthesized via the esterification of Isopulegol with an acetylating agent. The most common methods include:

  • Acid-catalyzed esterification (Fischer Esterification): Using acetic acid as the acetylating agent with a strong acid catalyst like sulfuric acid. This is a classic but reversible reaction.

  • Acetylation with Acetic Anhydride (B1165640): This is a more reactive and often higher-yielding method. It can be performed with or without a catalyst. Pyridine (B92270) is a common basic catalyst that also acts as a scavenger for the acetic acid byproduct.

  • Acetylation with Acetyl Chloride: This is a very reactive method, typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.

  • Enzymatic Acetylation: Using lipases as biocatalysts can offer high selectivity and milder reaction conditions.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Incomplete Reaction: Esterification reactions, particularly Fischer esterification, are equilibrium-limited. Consider strategies to shift the equilibrium towards the product.[1][2]

  • Steric Hindrance: Isopulegol has a secondary hydroxyl group, which can be sterically hindered, slowing down the reaction rate.[1]

  • Water Content: The presence of water can hydrolyze the ester product back to the starting materials, especially in acid-catalyzed reactions.[1] Ensure all reagents and glassware are anhydrous.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to poor yields.[1]

  • Product Loss During Workup: Significant amounts of product can be lost during transfers, extractions, and purification steps.[3]

Q3: What side reactions should I be aware of during the synthesis?

A3: The potential for side reactions depends on the chosen synthetic route:

  • Dehydration: Under strong acidic conditions and/or high temperatures, the alcohol group of Isopulegol can be eliminated, leading to the formation of diene byproducts.

  • Isomerization: Harsh acidic or basic conditions could potentially cause isomerization of the isopulegol starting material or the product.

  • Byproduct Formation from Reagents: For example, when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the dicyclohexylurea (DCU) byproduct must be thoroughly removed.[1]

Q4: How can I effectively purify the final this compound product?

A4: Purification is critical for obtaining a high-purity product. Common techniques include:

  • Aqueous Workup: After the reaction, a series of washes are typically performed. A wash with a mild base like sodium bicarbonate solution is crucial to remove any unreacted acid catalyst and acidic byproducts.[4] This is followed by a wash with brine to aid in the removal of water from the organic layer.[4]

  • Drying: The organic layer containing the product must be dried thoroughly with an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.[4]

  • Distillation: For liquid products like this compound, distillation under reduced pressure (vacuum distillation) is an effective method for purification.

  • Column Chromatography: If distillation is not sufficient to separate the product from impurities with similar boiling points, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: Acid catalyst may be old or hydrated.Use fresh, concentrated acid catalyst. For other catalysts, ensure they are pure and active.
2. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or GC.
3. Insufficient Reaction Time: The reaction has not reached completion or equilibrium.Monitor the reaction progress over a longer period. Extend the reaction time as needed.[1]
Incomplete Reaction (Starting Material Remains) 1. Equilibrium Reached (Fischer Esterification): The forward and reverse reaction rates are equal.Use a large excess of one reactant (usually the less expensive one, like acetic acid) to shift the equilibrium.[5] Alternatively, remove water as it forms using a Dean-Stark apparatus.[5]
2. Steric Hindrance: The secondary alcohol of Isopulegol is sterically hindered, slowing the reaction.Switch to a more reactive acetylating agent like acetic anhydride or acetyl chloride.[3] Consider using a coupling agent like DCC with a catalyst such as 4-Dimethylaminopyridine (DMAP) for difficult esterifications.[1]
Formation of Unknown Byproducts 1. Dehydration: Reaction temperature is too high or the acid catalyst is too harsh.Lower the reaction temperature. Consider using a milder catalyst.
2. Impure Starting Materials: Impurities in the Isopulegol or acetylating agent are reacting.Ensure the purity of your starting materials. Purify Isopulegol by distillation if necessary.
Difficulty Separating Layers During Workup 1. Emulsion Formation: Vigorous shaking during extraction can lead to emulsions.Add brine (saturated NaCl solution) to help break the emulsion. Use gentle inversions instead of vigorous shaking.
2. Incorrect pH: If the aqueous layer is not basic during the bicarbonate wash, acidic components will remain in the organic layer, which can affect separation.Test the aqueous layer with pH paper and continue washing with sodium bicarbonate solution until it is basic.[4]

Quantitative Data Summary

Alcohol Substrate Acetylating Agent Catalyst/Method Reaction Time (h) Yield (%) Reference/Notes
General Secondary AlcoholsAcetic AnhydrideZnCl₂0.5 - 2~90-98%High yield with a mild Lewis acid catalyst.[6]
Benzyl alcoholAcetic AnhydrideNone (Solvent-free)7100%Demonstrates high conversion is possible without a catalyst at elevated temperature (60°C).[7]
PhenolsAcetic AnhydrideMontmorillonite K-101.598%Example of a solid acid catalyst providing excellent yield at room temperature.
(±)-MentholVinyl AcetateLipase (B570770) (Immobilized)48~50%Enzymatic methods can be effective, though may require longer reaction times.
Phenylglycinol (N-acylation)Capric AcidNovozym 435 (Lipase)1989%Demonstrates high yield and selectivity in solvent-free enzymatic acylation.[5]

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol is a common and effective method for acetylating secondary alcohols like Isopulegol.

Materials:

  • (-)-Isopulegol

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Diethyl ether (or other suitable organic solvent)

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-Isopulegol (1.0 eq) in anhydrous pyridine (approx. 2.0 eq). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching: Once complete, cool the reaction mixture again in an ice bath and slowly add cold 5% HCl solution to neutralize the pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 5% HCl solution (to remove residual pyridine), water, saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Lipase-Catalyzed Acetylation

This protocol offers a greener alternative using an enzymatic catalyst.

Materials:

  • (-)-Isopulegol

  • Vinyl acetate (serves as both solvent and acyl donor)

  • Immobilized Lipase (e.g., Novozym 435 or Lipase PS)

  • Molecular sieves (3Å or 4Å)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Reaction vessel with temperature control (e.g., shaker incubator)

Procedure:

  • Reaction Setup: To a flask, add (-)-Isopulegol (1.0 eq), vinyl acetate (3.0 eq or as solvent), and an anhydrous organic solvent if desired.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate) and activated molecular sieves to the mixture.

  • Reaction: Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C). Allow the reaction to proceed for 24-72 hours. Monitor the conversion by GC analysis of small aliquots.

  • Workup: Once sufficient conversion is achieved, filter the reaction mixture to recover the immobilized lipase (which can often be washed and reused).

  • Concentration: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Combine Isopulegol, Pyridine, and Acetic Anhydride at 0°C react Stir at Room Temperature (12-24h) prep->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Quench with 5% HCl monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield start Low Yield of This compound check_conversion Is Starting Material (Isopulegol) Consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Reaction Complete, Yield Still Low check_conversion->complete_reaction Yes solution_time Increase Reaction Time or Temperature incomplete_reaction->solution_time solution_reagent Use More Reactive Acetylating Agent (e.g., Ac₂O) incomplete_reaction->solution_reagent solution_equilibrium Shift Equilibrium: - Use Excess Reagent - Remove Water incomplete_reaction->solution_equilibrium check_side_reactions Are Side Products Visible on TLC/GC? complete_reaction->check_side_reactions check_workup Review Workup & Purification Procedures solution_workup Minimize Transfers, Ensure Complete Extraction, Optimize Purification check_workup->solution_workup check_side_reactions->check_workup No solution_side_reactions Modify Conditions: - Lower Temperature - Use Milder Catalyst check_side_reactions->solution_side_reactions Yes

Caption: Decision-making workflow for troubleshooting low yield issues.

References

Technical Support Center: Minimizing Isomer Formation During the Cyclization of Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the acid-catalyzed cyclization of citronellal (B1669106) to isopulegol (B1217435). Our focus is on minimizing the formation of undesired isomers and other byproducts to enhance reaction efficiency and selectivity.

Troubleshooting Guides

This section addresses specific challenges that may arise during the experimental process, offering potential causes and actionable solutions to improve reaction outcomes.

Problem Possible Causes Suggested Solutions
Low Yield of Isopulegol and Formation of Multiple Byproducts Inappropriate catalyst choice leading to an unfavorable balance of acid sites or low activity.[1]Catalyst Screening: Experiment with various solid acid catalysts. Zirconia-based catalysts and certain zeolites like Zr-zeolite beta have demonstrated high activity and selectivity.[1] Montmorillonite (B579905) K10 clay is another effective option that can provide high yields under milder conditions.[1]
Suboptimal reaction conditions such as temperature, pressure, or reaction time.[1]Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to identify the optimal parameters for your specific catalytic system. Lowering the reaction temperature can sometimes suppress side reactions.[1]
Insufficient catalyst loading resulting in incomplete conversion of citronellal.[1]Catalyst Loading Optimization: Methodically adjust the amount of catalyst used. While an insufficient amount leads to poor conversion, an excess can sometimes promote unwanted side reactions.[1]
Predominant Formation of Dehydration Products (e.g., p-menthadienes) Strong Brønsted acidity of the catalyst and/or high reaction temperatures favor the elimination of water.[2][3]Catalyst Modification: Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites. Catalysts with a good balance of strong Lewis and weak Brønsted acid sites, such as zirconium hydroxides and phosphated zirconia, are preferred.[1]
Temperature Control: Maintain a lower reaction temperature to disfavor the endothermic dehydration pathway.[2][3]
High Proportions of Undesired Isopulegol Isomers (iso-, neo-, and neoiso-isopulegol) The catalyst and reaction conditions influence the stereoselectivity of the cyclization.Catalyst Selection: The choice of catalyst is crucial. For instance, Zr-beta zeolite catalysts have been reported to provide high diastereoselectivity towards the desired isopulegol isomer.[4]
Solvent Selection: The polarity of the solvent can influence the transition state of the cyclization and thus the isomer distribution. Experiment with different solvents to optimize selectivity.
Formation of Di-isopulegyl Ethers This intermolecular side reaction is often catalyzed by strong acid sites, particularly at higher concentrations and longer reaction times.[1]Control Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the maximum yield of isopulegol is achieved to prevent subsequent ether formation.[1]
Catalyst Choice: Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.[1]
Substrate Concentration: Lowering the initial concentration of citronellal may reduce the likelihood of intermolecular reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main isomers and byproducts observed during the cyclization of citronellal?

A1: Besides the desired isopulegol, the primary byproducts include other isopulegol stereoisomers (isoisopulegol, neoisopulegol, and neoisoisopulegol), dehydration products (various isomers of p-menthadiene), and etherification products (di-isopulegyl ethers).[1][5] Incomplete conversion will also result in unreacted citronellal.[1]

Q2: How does the type of catalyst acidity (Brønsted vs. Lewis) affect the reaction?

A2: The balance between Lewis and Brønsted acidity is critical for high selectivity towards isopulegol.[1] Lewis acid sites are generally considered to promote the desired intramolecular carbonyl-ene reaction to form isopulegol.[1][2] Strong Brønsted acid sites, on the other hand, can catalyze undesirable side reactions such as dehydration to p-menthadienes and the formation of di-isopulegyl ethers.[1][2] Therefore, a catalyst with a balanced ratio of strong Lewis to weak Brønsted acidity is often preferred.[4]

Q3: What analytical methods are recommended for monitoring the reaction and analyzing the product mixture?

A3: Gas Chromatography (GC) is a key technique for monitoring the progress of the reaction by quantifying the consumption of citronellal and the formation of isopulegol and various byproducts.[6] For the identification and confirmation of the different isomers and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[7] Chiral GC columns can be used for the separation and quantification of the different isopulegol stereoisomers.[7]

Data on Catalyst Performance

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystTemperature (°C)Reaction Time (h)Citronellal Conversion (%)Isopulegol Selectivity (%)Reference
Cu/beta zeolite180490.2080.98[8]
Ni/beta zeolite180442.5376.60[8]
Montmorillonite K1035-802-3>95High[6]
Zr-zeolite betaNot specifiedNot specifiedHighHigh[1]
Zirconium HydroxidesNot specifiedNot specifiedVery good activityVery good selectivity[4]
Phosphated ZirconiaNot specifiedNot specifiedVery good activityVery good selectivity[4]
Sulfated ZirconiaNot specifiedNot specifiedVery activePoor[6]
AmberlystNot specifiedNot specifiedVery activePoor[6]
NafionNot specifiedNot specifiedVery activePoor[6]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Cyclization of Citronellal

This protocol describes a general procedure for the cyclization of citronellal using a solid acid catalyst.

1. Catalyst Activation:

  • Place the required amount of the solid acid catalyst (e.g., zeolite, montmorillonite K10) in a flask.

  • Heat the catalyst under vacuum or in a stream of an inert gas (e.g., nitrogen or argon) at 120-150°C for 4-6 hours to remove adsorbed water.[3]

  • Allow the catalyst to cool to room temperature under an inert atmosphere before use.[3]

2. Reaction Setup:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for an inert gas.

  • Under an inert atmosphere, add the activated solid acid catalyst to the flask.

  • Add the solvent (e.g., cyclohexane, toluene) and then the citronellal to the flask.[2]

  • If quantitative analysis is desired, an internal standard (e.g., nitrobenzene) can be added at this stage.[6]

3. Reaction Procedure:

  • Stir the mixture and heat it to the desired reaction temperature (e.g., 35-80°C).[3][6]

  • Maintain constant stirring throughout the reaction.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.[6]

4. Work-up and Product Isolation:

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Remove the heterogeneous catalyst by filtration.[3]

  • Wash the catalyst with a small amount of the reaction solvent.[3]

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator.[3] The resulting crude product contains isopulegol along with any isomers and byproducts.

5. Purification:

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to separate the isopulegol isomers.[3]

Visualizations

Reaction_Pathway Citronellal Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation Acid Catalyst (Lewis/Brønsted) Isopulegol (-)-Isopulegol (Desired Product) Carbocation->Isopulegol Desired Cyclization Isomers Other Isopulegol Isomers (iso-, neo-, neoiso-) Carbocation->Isomers Alternative Cyclization Dehydration p-Menthadienes Carbocation->Dehydration Dehydration (Strong Brønsted Acid, High Temp) Ether Di-isopulegyl Ethers Isopulegol->Ether Intermolecular Reaction (Strong Acid, High Conc.)

Caption: Reaction scheme for the acid-catalyzed cyclization of citronellal.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity CheckCatalyst Evaluate Catalyst Start->CheckCatalyst CheckConditions Optimize Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK ScreenCatalysts Screen Different Catalysts CheckCatalyst->ScreenCatalysts Suboptimal Catalyst CheckPurity Analyze Product Mixture (GC/GC-MS) CheckConditions->CheckPurity HighDehydration High Dehydration Products? CheckPurity->HighDehydration HighIsomers High Undesired Isomers? HighDehydration->HighIsomers No ModifyCatalyst Use Catalyst with Higher Lewis Acidity HighDehydration->ModifyCatalyst Yes HighIsomers->ScreenCatalysts Yes End Improved Yield and Selectivity HighIsomers->End No LowerTemp Lower Reaction Temperature ModifyCatalyst->LowerTemp LowerTemp->CheckConditions ScreenCatalysts->CheckConditions OptimizeSolvent Optimize Solvent ScreenCatalysts->OptimizeSolvent OptimizeSolvent->CheckConditions

Caption: Troubleshooting workflow for optimizing citronellal cyclization.

Experimental_Workflow Start Start CatalystActivation Catalyst Activation (Heating under Vacuum) Start->CatalystActivation ReactionSetup Reaction Setup (Inert Atmosphere) CatalystActivation->ReactionSetup AddReagents Add Catalyst, Solvent, and Citronellal ReactionSetup->AddReagents RunReaction Heat and Stir (Controlled Temperature) AddReagents->RunReaction Monitor Monitor Progress (GC Analysis) RunReaction->Monitor Monitor->RunReaction Reaction Incomplete Workup Work-up (Cool, Filter) Monitor->Workup Reaction Complete Isolation Product Isolation (Solvent Removal) Workup->Isolation Purification Purification (Distillation/Chromatography) Isolation->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for citronellal cyclization.

References

Technical Support Center: Addressing Low Diastereoselectivity in Reactions with Isopulegol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers utilizing isopulegol (B1217435) and its derivatives in stereoselective synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high diastereoselectivity in your reactions.

Troubleshooting Guides

Low diastereoselectivity is a common hurdle in asymmetric synthesis. This section provides a systematic approach to diagnosing and resolving suboptimal stereochemical outcomes in reactions employing isopulegol-derived chiral auxiliaries.

Issue: Low Diastereomeric Ratio (d.r.) in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with multiple stereocenters. When using an isopulegol-derived acrylate (B77674) or crotonate as the dienophile, the facial selectivity is crucial.

Possible Causes and Solutions:

  • Inappropriate Lewis Acid: The choice of Lewis acid is paramount in dictating the conformation of the dienophile and, consequently, the diastereoselectivity.[1]

    • Troubleshooting: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity. Stronger Lewis acids may be necessary to achieve high levels of stereocontrol.[1]

  • Suboptimal Reaction Temperature: Diels-Alder reactions are often sensitive to thermal conditions.

    • Troubleshooting: Lowering the reaction temperature, for instance to -78 °C, generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1] Conversely, higher temperatures can provide enough energy to overcome this small energy difference, leading to a loss of selectivity.[1]

  • Solvent Effects: The solvent can influence the stability of the transition state and the conformation of the Lewis acid-dienophile complex.

    • Troubleshooting: Experiment with a range of anhydrous solvents with varying polarities.

Quantitative Data on Lewis Acid and Temperature Effects in a Diels-Alder Reaction:

EntryLewis Acid (1.2 equiv.)Temperature (°C)SolventYield (%)Diastereomeric Ratio (endo:exo)
1No Catalyst25CH₂Cl₂5075:25
2BF₃·OEt₂-78CH₂Cl₂8590:10
3Et₂AlCl-78CH₂Cl₂9295:5
4TiCl₄-78CH₂Cl₂95>99:1
5SnCl₄-78CH₂Cl₂9398:2
6Et₂AlCl0CH₂Cl₂9088:12

Data is representative and compiled from typical results in asymmetric Diels-Alder reactions.

Experimental Workflow for a Typical Diels-Alder Reaction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start dienophile (-)-Isopulegol (B1672291) Acrylate start->dienophile diene Cyclopentadiene start->diene dissolve Dissolve Dienophile in CH₂Cl₂ dienophile->dissolve add_diene Add Diene diene->add_diene cool Cool to -78 °C dissolve->cool add_lewis Add Lewis Acid (e.g., Et₂AlCl) cool->add_lewis stir1 Stir for 15 min add_lewis->stir1 stir1->add_diene stir2 Stir for 3 h add_diene->stir2 quench Quench with sat. NaHCO₃ stir2->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate analyze Analyze d.r. by ¹H NMR/GC concentrate->analyze end End analyze->end

Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Issue: Low Diastereoselectivity in Mukaiyama Aldol (B89426) Reactions

The Mukaiyama aldol reaction, using a silyl (B83357) enol ether and an aldehyde or ketone, is a cornerstone of C-C bond formation. When an isopulegol-derived ester is used to generate the silyl ketene (B1206846) acetal, its inherent chirality should direct the stereochemical outcome.

Possible Causes and Solutions:

  • Lewis Acid Choice: The nature of the Lewis acid influences the transition state geometry.

    • Troubleshooting: Screen various Lewis acids such as TiCl₄, SnCl₄, and BF₃·OEt₂. The coordination strength and steric bulk of the Lewis acid are critical.[1]

  • Reaction Temperature: As with other stereoselective reactions, temperature is a key parameter.

    • Troubleshooting: Perform the reaction at low temperatures (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states.[1]

  • Solvent Polarity: The solvent can affect the reactivity of the Lewis acid and the stability of the intermediates.

Quantitative Data on Reaction Parameters in a Mukaiyama Aldol Reaction:

EntryLewis Acid (1.1 equiv.)Temperature (°C)SolventYield (%)Diastereomeric Ratio (syn:anti)
1BF₃·OEt₂-78CH₂Cl₂7585:15
2TiCl₄-78CH₂Cl₂9092:8
3SnCl₄-78CH₂Cl₂8890:10
4TiCl₄-40CH₂Cl₂8985:15
5TiCl₄-78Toluene8595:5

Data is representative and compiled from typical results in asymmetric Mukaiyama aldol reactions.

Logical Flow for Troubleshooting Low Diastereoselectivity:

start Low Diastereoselectivity Observed purity Verify Purity of (-)-Isopulegol Derivative start->purity temp Lower Reaction Temperature (e.g., to -78 °C) purity->temp lewis_acid Screen Different Lewis Acids (TiCl₄, SnCl₄, Et₂AlCl) temp->lewis_acid solvent Vary Solvent (CH₂Cl₂, Toluene, THF) lewis_acid->solvent recheck Re-evaluate Diastereomeric Ratio solvent->recheck recheck->temp Not Improved success High Diastereoselectivity Achieved recheck->success Improved

A systematic approach to optimizing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My diastereoselectivity is low or non-existent. What are the primary factors to investigate?

A1: Low diastereoselectivity in reactions using (-)-isopulegol as a chiral auxiliary can be attributed to several factors. The most critical parameters to examine are the choice of Lewis acid, the reaction temperature, and the solvent system.[1] It is also crucial to ensure the high purity of the starting (-)-isopulegol, as the presence of other stereoisomers will directly impact the stereochemical outcome.[1]

Q2: How does the choice of Lewis acid impact the diastereoselectivity of my reaction?

A2: The Lewis acid plays a crucial role in coordinating to the carbonyl group of the isopulegol-derived substrate. This coordination enhances its reactivity and locks it into a specific conformation that promotes facial selectivity. Different Lewis acids possess varying steric bulk and coordination strengths, which can significantly influence the diastereomeric ratio (d.r.).[1]

Q3: What is the effect of reaction temperature and solvent on the stereochemical outcome?

A3: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the transition state with the lower activation energy, which corresponds to the formation of the major diastereomer.[1] The choice of solvent can also have a significant impact by stabilizing or destabilizing the transition states.

Q4: I'm experiencing low yields in addition to low diastereoselectivity. What could be the cause?

A4: Low yields can stem from several issues. Firstly, ensure that all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid and other reactive species. Secondly, the stoichiometry of the reagents should be carefully optimized. Finally, prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.[1]

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Diels-Alder Reaction
  • Preparation: To a solution of the (-)-isopulegol-derived acrylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise.

  • Reaction: Stir the mixture for 15 minutes. Add the diene (e.g., cyclopentadiene, 3.0 eq) dropwise. Continue stirring at -78 °C for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC). Purify the product by flash column chromatography.

Protocol 2: General Procedure for a Diastereoselective Mukaiyama Aldol Reaction
  • Preparation: To a solution of the (-)-isopulegol-derived ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq) dropwise.[1] Stir the mixture for 30 minutes.[1]

  • Silyl Enol Ether Addition: In a separate flask, prepare the silyl enol ether of the desired ketone (1.5 eq). Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C.[1]

  • Reaction: Stir the reaction mixture for 4 hours at -78 °C.[1]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[1] Allow the mixture to warm to room temperature and extract with CH₂Cl₂.[1]

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[1] Determine the diastereomeric ratio of the crude product by ¹H NMR. Purify the product by column chromatography.

References

Challenges in the cleavage of Isopulegol-based chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopulegol-Based Chiral Auxiliaries

Welcome to the technical support center for isopulegol-based chiral auxiliaries. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the cleavage of these versatile auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when cleaving isopulegol-based chiral auxiliaries?

The main challenges include low yields of the desired product, decomposition of the target molecule, and potential epimerization at the α-carbon if it is acidic.[1] The choice of cleavage conditions is critical and must be tailored to the specific substrate to avoid these issues.

Q2: What are the standard methods for cleaving ester-linked isopulegol (B1217435) auxiliaries?

Common methods for cleaving ester-linked isopulegol auxiliaries include basic hydrolysis and reductive cleavage.[1] Basic hydrolysis, often using reagents like lithium hydroxide (B78521) (LiOH), is frequently employed.[1] Reductive cleavage using hydrides is an alternative, though it may affect other functional groups in the molecule.[1]

Q3: How can I avoid epimerization at the α-carbon during cleavage?

Epimerization is a risk under basic conditions, especially if the α-carbon is acidic.[1] To mitigate this, using milder cleavage conditions is recommended.[1] Performing the reaction at low temperatures and carefully monitoring its progress to prevent over-reaction can also help preserve the stereochemistry.[1]

Q4: My product is sensitive to the cleavage conditions and is decomposing. What should I do?

Product decomposition is a common issue.[1] It is crucial to perform the cleavage reaction at low temperatures and to carefully monitor its progress using techniques like Thin Layer Chromatography (TLC).[1] A thorough and careful work-up process after quenching the reaction is also essential to isolate the desired product before it degrades.[1]

Q5: How do I recover the (-)-isopulegol (B1672291) auxiliary after cleavage?

The (-)-isopulegol auxiliary can typically be recovered from the organic layer after extraction.[1] Purification, for instance, by column chromatography, may be necessary to obtain the auxiliary in high purity for reuse.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of isopulegol-based chiral auxiliaries.

Issue 1: Low Cleavage Yield
Potential Cause Troubleshooting Suggestion Rationale
Incomplete Reaction - Extend the reaction time.[2] - Monitor the reaction closely by TLC until the starting material is consumed.[1]The cleavage reaction may be sluggish depending on the substrate's steric hindrance or electronic properties.
Sub-optimal Reagents - Use fresh, high-purity reagents. - For basic hydrolysis, consider using a combination of reagents like LiOH and hydrogen peroxide.[3]The quality of reagents can significantly impact reaction efficiency. Some substrates may require stronger or different nucleophiles for effective cleavage.
Product Degradation - Perform the reaction at a lower temperature (e.g., 0 °C).[1][3] - Minimize the reaction time once the starting material is consumed.[1]Sensitive products can decompose under prolonged exposure to harsh cleavage conditions.
Inefficient Work-up - Ensure proper pH adjustment during extraction.[1] - Perform multiple extractions to maximize product recovery.Improper work-up can lead to significant loss of the desired product.
Issue 2: Product Decomposition or Unwanted Side Reactions
Potential Cause Troubleshooting Suggestion Rationale
Harsh Reaction Conditions - Use milder cleavage conditions (e.g., different base, lower temperature).[1]Isopulegol-derived auxiliaries can be sensitive, and harsh conditions can lead to decomposition.
Reductive Cleavage Issues - If using hydrides, ensure no other reducible functional groups are present in the molecule.[1] - Alternatively, protect sensitive functional groups before cleavage.Hydride reagents can reduce other functional groups, leading to undesired byproducts.
Reactive Intermediates - Use appropriate scavengers if reactive intermediates are suspected to form during cleavage.Scavengers can trap reactive species that might otherwise lead to side reactions.
Issue 3: Epimerization of the Product
Potential Cause Troubleshooting Suggestion Rationale
Basic Conditions - Employ milder basic conditions or alternative non-basic cleavage methods.[1] - Perform the reaction at low temperatures.[1]Basic conditions can lead to the deprotonation of an acidic α-proton, causing racemization.
Prolonged Reaction Time - Carefully monitor the reaction and quench it as soon as the starting material is consumed.[1]Extended exposure to basic conditions increases the likelihood of epimerization.

Experimental Protocols

Protocol 1: Basic Hydrolysis of (-)-Isopulegol Ester

This protocol describes a general procedure for the basic hydrolysis of an ester derivative of (-)-isopulegol.

  • Dissolution: Dissolve the purified diastereomer of the (-)-isopulegol ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Base: Add lithium hydroxide (LiOH) (3.0 eq) to the cooled solution.[1]

  • Reaction: Stir the mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC.[1]

  • Acidification: Acidify the reaction mixture to a pH of approximately 3 with 1 M HCl.[1]

  • Extraction: Extract the product with ethyl acetate.[1]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Auxiliary Recovery: The (-)-isopulegol auxiliary can be recovered from the organic layer through purification.[1]

Visual Guides

Troubleshooting Workflow for Isopulegol Auxiliary Cleavage

Troubleshooting Workflow for Isopulegol Auxiliary Cleavage start Start: Cleavage Reaction check_yield Low Yield? start->check_yield check_purity Product Impure/Decomposed? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Extend reaction time - Monitor by TLC check_yield->incomplete_reaction Yes check_ee Low Enantiomeric Excess? check_purity->check_ee No degradation Product Degradation: - Lower temperature - Use milder reagents check_purity->degradation Yes epimerization Epimerization: - Use milder conditions - Reduce reaction time check_ee->epimerization Yes end End: Desired Product check_ee->end No incomplete_reaction->start Re-run Experiment degradation->start Re-run Experiment epimerization->start Re-run Experiment

Caption: A flowchart to diagnose and address common issues during the cleavage of isopulegol-based chiral auxiliaries.

Logical Relationship of Cleavage Conditions and Outcomes

Impact of Cleavage Conditions on Reaction Outcome conditions Cleavage Conditions - Temperature - Reagents - Reaction Time yield Yield conditions->yield affects completeness purity Purity conditions->purity influences side reactions stereoselectivity Stereoselectivity conditions->stereoselectivity impacts epimerization

Caption: Diagram illustrating how different reaction parameters can influence the success of the cleavage step.

References

Technical Support Center: Isopulegol Acetate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Isopulegol acetate (B1210297) during storage and throughout their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Isopulegol acetate?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, well-ventilated area, protected from direct sunlight and sources of heat.[1] For optimal preservation of its quality, refer to the summary table below.

Q2: What is the primary degradation pathway for this compound?

A2: The most significant degradation pathway for this compound is hydrolysis of the ester linkage. This reaction is typically catalyzed by the presence of acidic or basic conditions and results in the formation of Isopulegol and acetic acid.[1]

Q3: Are there other potential degradation pathways for this compound?

A3: Besides hydrolysis, other potential degradation pathways include oxidation, thermal decomposition, and photodegradation, particularly if the compound is exposed to harsh conditions over extended periods. These pathways can lead to the formation of various byproducts.

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation of this compound can be suspected if you observe any changes in its physical appearance, such as a color change from colorless to yellowish. A faint vinegar-like smell may also indicate hydrolysis, due to the formation of acetic acid. For definitive confirmation and quantification of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2]

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively documented, it is a good laboratory practice to protect all chemicals from prolonged exposure to light, especially UV light. Storage in amber glass vials or in a dark place is recommended to minimize the risk of photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in sample color (e.g., yellowing) Oxidation or other degradation pathways.1. Re-analyze the sample using a stability-indicating HPLC method to determine purity. 2. If degraded, discard the sample and obtain a fresh batch. 3. Ensure future storage is under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Vinegar-like odor from the sample Hydrolysis of the acetate group, leading to the formation of acetic acid.1. Confirm hydrolysis by analytical testing (e.g., HPLC, GC-MS). 2. If hydrolysis is confirmed, the sample may not be suitable for your experiment. 3. For future prevention, ensure the storage container is tightly sealed to prevent moisture ingress.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Perform a forced degradation study to identify potential degradation products and confirm their retention times. 2. If the new peaks correspond to degradants, the sample purity is compromised. 3. Review and optimize storage conditions to prevent further degradation.
Inconsistent experimental results Degradation of this compound leading to reduced concentration or the presence of interfering byproducts.1. Verify the purity of the this compound stock solution before each experiment using a validated HPLC method. 2. Prepare fresh solutions for each experiment from a properly stored solid sample.

Data Presentation: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To minimize oxidative degradation.
Light Exposure Store in the dark (e.g., amber vial)To prevent photodegradation.
Container Tightly sealed glass containerTo prevent moisture absorption which can lead to hydrolysis, and to avoid potential leaching from plastic containers.

Experimental Protocols

Stability Indicating Method Development and Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method, typically using HPLC.

Objective: To identify the degradation products of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.

    • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 48 hours.

  • HPLC Analysis: Analyze the stressed samples using an appropriate HPLC method. An example of a starting method is provided below. The method should be optimized to achieve adequate separation of all degradation products from the parent peak.

    HPLC Parameter Condition
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase Acetonitrile:Water (gradient or isocratic)
    Flow Rate 1.0 mL/min
    Detection Wavelength To be determined based on the UV spectrum of this compound
    Injection Volume 10 µL
  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify the retention times of the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.

Visualizations

cluster_degradation Hydrolysis Degradation Pathway Isopulegol_acetate This compound Isopulegol Isopulegol Isopulegol_acetate->Isopulegol H₂O (Acid/Base) Acetic_acid Acetic acid Isopulegol_acetate->Acetic_acid H₂O (Acid/Base) cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound stock solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress hplc HPLC Analysis stress->hplc analysis Analyze Chromatograms and Identify Degradants hplc->analysis report Report Stability Profile analysis->report cluster_troubleshooting Troubleshooting Degradation Issues start Suspected Degradation (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage reanalyze Re-analyze Purity by HPLC check_storage->reanalyze is_degraded Is Purity Below Acceptance Limit? reanalyze->is_degraded discard Discard and Use Fresh Sample is_degraded->discard Yes continue_use Continue Use is_degraded->continue_use No optimize_storage Optimize Storage Conditions discard->optimize_storage

References

Technical Support Center: Method Development for Quantifying Trace Levels of Isopulegol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the quantification of Isopulegol (B1217435) acetate (B1210297) at trace levels. Isopulegol acetate is a monoterpenoid found in various essential oils and used as a fragrance and flavoring agent.[1][2][3] Accurate trace-level analysis is critical for quality control, pharmacokinetic studies, and regulatory compliance.

This guide provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions related to method development using Gas Chromatography-Mass Spectrometry (GC-MS), the most suitable technique for this volatile compound.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate analytical technique for quantifying trace levels of this compound? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like this compound.[1][5] GC provides excellent separation of complex mixtures, while MS offers high sensitivity and selectivity, which is crucial for identification and quantification at trace levels. Operating the MS in Selected Ion Monitoring (SIM) mode can further enhance sensitivity.[6]

Q2: Which GC column is recommended for this compound analysis? A2: A non-polar or mid-polar capillary column is generally recommended. Columns like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) provide good resolution for terpenes and their derivatives.[4] The specific choice may depend on the complexity of the sample matrix.

Q3: What are the key mass fragments for identifying this compound in GC-MS? A3: Based on electron ionization (EI) mass spectra, key mass-to-charge ratios (m/z) for this compound (C₁₂H₂₀O₂) include prominent peaks at m/z 136 (molecular ion fragment), 121, 93, 81, and 43.[1] The base peak is often observed at m/z 43. Monitoring these ions in SIM mode is recommended for trace quantification.

Q4: How can I improve the extraction of this compound from a complex matrix? A4: For liquid samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or ethyl acetate is effective.[7][8] For solid samples, a solvent extraction using a hexane:ethyl acetate mixture can be used.[7] To enhance recovery and minimize solvent use, consider modern techniques like Solid-Phase Microextraction (SPME) or Dispersive Liquid-Liquid Microextraction (DLLME).[8][9]

Q5: What concentration range should my calibration curve cover? A5: The calibration range should encompass the expected concentration of this compound in your samples. For trace analysis, a typical range might be from low picograms per milliliter (pg/mL) to nanograms per milliliter (ng/mL).[6][10] It is essential to include a blank and at least 5-7 non-zero concentration levels to ensure linearity.

Experimental Protocol: GC-MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound. It should be validated in your laboratory for its intended use.

1. Standard and Sample Preparation

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in ethyl acetate.[6]

  • Working Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).

  • Internal Standard (ISTD): If used, prepare an ISTD solution (e.g., 2-fluorobiphenyl (B19388) or similar compound not present in the sample) at a constant concentration and add it to all standards and samples.[5]

  • Sample Extraction:

    • Liquid Samples (LLE): To 1 mL of the sample, add 1 mL of hexane. Vortex for 1 minute. Allow layers to separate and carefully transfer the upper hexane layer for GC-MS analysis.[7]

    • Solid Samples: Homogenize the sample. To 100 mg of the sample, add 2 mL of a hexane:ethyl acetate (85:15 v/v) solution.[7] Vortex for 2 minutes, centrifuge, and collect the supernatant for analysis.

2. GC-MS Instrumentation and Parameters

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000/5977C GC/MS).[5]

  • GC Column: HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).[4][7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector: Splitless mode, 1 µL injection volume.

  • Inlet Temperature: 250 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: at 180 °C for 5 minutes.[12]

  • MS Parameters:

    • Mode: Electron Ionization (EI).

    • Source Temperature: 230 °C.[6][11]

    • Transfer Line Temperature: 280 °C.

    • Acquisition: Selected Ion Monitoring (SIM) mode.

    • Ions to Monitor: m/z 136, 121, 81, 43 (Quantifier: 43).

3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the standards.

  • Perform a linear regression to determine the equation of the line and the coefficient of determination (R²), which should be >0.995.

  • Quantify this compound in samples using the calibration curve.

Method Performance Characteristics (Illustrative Data)

The following table summarizes typical performance data that should be established during method validation.

ParameterTypical ValueDescription
Linearity (R²) > 0.995Indicates a strong linear relationship between concentration and response.
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 ng/mLThe lowest concentration of analyte that can be accurately quantified.
Accuracy (Recovery) 90-110%The percentage of true analyte amount recovered from a spiked sample.
Precision (RSD%) < 15%The relative standard deviation of replicate measurements.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the trace-level analysis of this compound.

// Nodes start [label="Problem:\nLow or No Signal\nfor this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Instrument Checks inst_check [label="Step 1: Instrument Checks", fillcolor="#FBBC05", fontcolor="#202124"]; ms_tune [label="Is MS Tune Passing?", fillcolor="#F1F3F4", fontcolor="#202124"]; filament [label="Check Filament Status.\nPerform MS Tune.", fillcolor="#FFFFFF", fontcolor="#202124"]; leak_check [label="Is System Leak-Free?", fillcolor="#F1F3F4", fontcolor="#202124"]; perform_leak_check [label="Perform Leak Check.\nCheck Septum and Ferrules.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Method Checks method_check [label="Step 2: Method Checks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sim_mode [label="Are Correct SIM Ions\nBeing Monitored?", fillcolor="#F1F3F4", fontcolor="#202124"]; verify_sim [label="Verify m/z 136, 121, 81, 43\nare in Method.", fillcolor="#FFFFFF", fontcolor="#202124"]; injection [label="Is Injection Volume/\nMode Correct?", fillcolor="#F1F3F4", fontcolor="#202124"]; verify_injection [label="Ensure Splitless Mode\nand Adequate Volume (1µL).", fillcolor="#FFFFFF", fontcolor="#202124"];

// Sample Prep Checks sample_check [label="Step 3: Sample Prep Checks", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Was Extraction Efficient?", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_extraction [label="Optimize Solvent/Technique.\nCheck pH if applicable.", fillcolor="#FFFFFF", fontcolor="#202124"]; degradation [label="Could Analyte Degrade?", fillcolor="#F1F3F4", fontcolor="#202124"]; fresh_sample [label="Prepare Fresh Standards\nand Samples.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> inst_check [label="Start Here"];

inst_check -> ms_tune; ms_tune -> leak_check [label="Yes"]; ms_tune -> filament [label="No", color="#EA4335"];

leak_check -> method_check [label="Yes"]; leak_check -> perform_leak_check [label="No", color="#EA4335"];

method_check -> sim_mode; sim_mode -> injection [label="Yes"]; sim_mode -> verify_sim [label="No", color="#EA4335"];

injection -> sample_check [label="Yes"]; injection -> verify_injection [label="No", color="#EA4335"];

sample_check -> extraction; extraction -> degradation [label="Yes"]; extraction -> optimize_extraction [label="No", color="#EA4335"];

degradation -> fresh_sample [label="Possibly", color="#EA4335"]; } } Troubleshooting decision tree for low signal intensity.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) Active Sites: Silanol groups in the injector liner or front of the column interact with the analyte.[6][13]Use a deactivated inlet liner.[6] Trim the first 10-15 cm from the front of the column and reinstall. If the problem persists, replace the column.[13]
Low Injector Temperature: Incomplete vaporization of the analyte.Increase the injector temperature. A typical starting point is 250-280°C.[6]
Poor Peak Shape (Fronting) Column Overload: The amount of analyte injected exceeds the column's capacity.[14]Dilute the sample or increase the split ratio if not performing trace analysis.[14][15]
Incorrect Injection Temperature: Temperature is too low for the solvent, causing condensation.Ensure the injection port temperature is appropriate for the solvent and analytes.[14]
Inconsistent Retention Times Leaks in the GC System: Changes in carrier gas flow rate affect retention time.[6][13]Perform a system leak check, paying close attention to the injector septum, column fittings, and gas lines.[6]
Oven Temperature Fluctuations: Poor oven temperature control.Verify that the GC oven is calibrated and maintaining a stable temperature.[6]
High Baseline / Ghost Peaks Contamination: Contamination in the carrier gas, injector, or from sample carryover.[15]Run a solvent blank to identify the source. Bake out the column and clean the injector port.[15] Always use high-purity gases.
Low Sensitivity / Poor Signal Sub-optimal MS Parameters: Incorrect ion source temperature or detector settings.[6]Tune the mass spectrometer according to the manufacturer's recommendations. Ensure you are operating in the more sensitive SIM mode for trace analysis.[6]
Inefficient Extraction: Analyte is not being effectively transferred from the sample matrix to the analysis solvent.Re-evaluate the sample preparation method. Test different extraction solvents or techniques (e.g., SPME) and check recovery with a spiked sample.[8]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting for the quantification of this compound.

// Define Nodes sample_receipt [label="1. Sample Receipt\n& Login", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_standards [label="2. Prepare Standards\n& QC Samples", fillcolor="#FFFFFF", fontcolor="#202124"]; sample_prep [label="3. Sample Preparation\n(e.g., LLE or SPME)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms_analysis [label="4. GC-MS Analysis\n(SIM Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; data_processing [label="5. Data Processing\n& Integration", fillcolor="#34A853", fontcolor="#FFFFFF"]; calibration [label="6. Calibration Curve\n(R² > 0.995)", fillcolor="#FFFFFF", fontcolor="#202124"]; quantification [label="7. Quantify Samples", fillcolor="#FFFFFF", fontcolor="#202124"]; report [label="8. Final Report\nGeneration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges sample_receipt -> sample_prep; prep_standards -> gcms_analysis; sample_prep -> gcms_analysis; gcms_analysis -> data_processing; data_processing -> calibration; calibration -> quantification; quantification -> report; } } General workflow for this compound quantification.

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of Isopulegol Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting and evaluating an inter-laboratory comparison of Isopulegol (B1217435) acetate (B1210297) analysis, a critical process for ensuring the reliability and comparability of analytical results among different laboratories. The selection of a robust analytical method is paramount for quality control, regulatory submission, and research and development in the pharmaceutical and flavor industries. This document outlines the key experimental protocols, data presentation formats, and logical workflows for such a comparative study.

Data Presentation

In a typical inter-laboratory study, participating laboratories analyze the same set of standardized Isopulegol acetate samples. The results are then statistically evaluated to assess the performance of each laboratory and the analytical method itself. The following table summarizes key validation parameters that would be compared. The data presented here are illustrative and based on typical performance characteristics for the analysis of related monoterpenoids.[1]

Table 1: Illustrative Inter-Laboratory Comparison Data for this compound Analysis using Gas Chromatography-Flame Ionization Detection (GC-FID)

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99960.99920.9998r² ≥ 0.999
Accuracy (% Recovery) 99.5 ± 1.298.9 ± 1.5100.2 ± 1.198.0 - 102.0%
Precision (RSD%)
- Repeatability0.81.10.7≤ 2%
- Intermediate Precision1.51.81.3≤ 3%
Limit of Detection (LOD) 0.5 µg/mL0.6 µg/mL0.4 µg/mLReport
Limit of Quantitation (LOQ) 1.5 µg/mL1.8 µg/mL1.2 µg/mLReport
Assigned Value (Z-Score) -0.51.2-0.2-2.0 to +2.0

Note: Data are hypothetical and for illustrative purposes. RSD = Relative Standard Deviation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing variability arising from procedural differences between laboratories. The following is a representative protocol for the analysis of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID), a commonly employed technique for such compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

  • Instrumentation : A Gas Chromatograph equipped with a Flame Ionization Detector (e.g., Agilent 7890B or equivalent).[1]

  • Column : HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1][2]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.[1]

  • Injector Temperature : 250°C.[1]

  • Detector Temperature : 280°C.[1]

  • Injection Volume : 1 µL with a split ratio of 20:1.[1]

Sample and Standard Preparation

  • Stock Solution : Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or ethanol.

  • Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).[1]

  • Sample Preparation : Dilute the test samples with the same solvent used for the standards to ensure the analyte concentration falls within the calibration range. Filter the diluted samples through a 0.45 µm syringe filter before injection.[1]

Mandatory Visualizations

Diagram 1: Inter-Laboratory Comparison Workflow

cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase Coordinator Coordinator Sample_Prep Sample Preparation (Homogeneous Batches) Coordinator->Sample_Prep Protocol_Dev Protocol Development & Distribution Coordinator->Protocol_Dev Sample_Distribution Sample & Protocol Distribution Sample_Prep->Sample_Distribution Protocol_Dev->Sample_Distribution Lab_A Laboratory A Data_Submission Data Submission to Coordinator Lab_A->Data_Submission Lab_B Laboratory B Lab_B->Data_Submission Lab_C Laboratory C Lab_C->Data_Submission Sample_Distribution->Lab_A Sample_Distribution->Lab_B Sample_Distribution->Lab_C Statistical_Analysis Statistical Analysis (e.g., Z-Scores) Data_Submission->Statistical_Analysis Final_Report Final Comparison Report Statistical_Analysis->Final_Report Start Inter-laboratory Results Received Check_Z Z-Scores within -2.0 and +2.0? Start->Check_Z Check_Precision Reproducibility RSD within acceptable limits? Check_Z->Check_Precision Yes Investigate_Outliers Investigate Outlying Laboratories Check_Z->Investigate_Outliers No Method_Validated Method is Validated for Inter-Laboratory Use Check_Precision->Method_Validated Yes Review_Protocol Review & Refine Analytical Protocol Check_Precision->Review_Protocol No End End Method_Validated->End Investigate_Outliers->End Review_Protocol->End

References

Comparative Analysis of Isopulegol Acetate Isomers' Biological Activity: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap in the comparative biological activities of isopulegol (B1217435) acetate (B1210297) isomers. While the parent alcohol, isopulegol, has garnered some attention for its pharmacological properties, particularly the (-)-isopulegol (B1672291) isomer, a direct comparative analysis of the bioactivity of its corresponding acetate esters—(-)-isopulegyl acetate, (+)-isopulegyl acetate, neo-isopulegyl acetate, and iso-isopulegyl acetate—remains largely uncharted territory.

Isopulegol: The Precursor Molecule

Studies on isopulegol have indicated its potential in modulating inflammatory and pain pathways. For instance, (-)-isopulegol has been identified as an agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold and has been implicated in analgesia.[1] Research on the anti-inflammatory and analgesic effects of "isopulegol" (isomer not always specified) suggests the involvement of the opioid and muscarinic receptor systems.[1]

The Acetate Enigma: A Lack of Comparative Data

Despite the intriguing activities of the parent alcohol, a direct comparison of the biological effects of its acetate derivatives is conspicuously absent from the scientific literature. This lack of data prevents a thorough comparative analysis and the creation of detailed guides on their relative performance. Consequently, it is not possible to construct quantitative data tables or detailed experimental protocols that compare the biological activities of the different isopulegol acetate isomers at this time.

Future Directions and the Path Forward

The absence of comparative studies on this compound isomers highlights a critical area for future research. To unlock the potential of these compounds, systematic investigations are needed to:

  • Synthesize and characterize pure isomers of this compound.

  • Conduct head-to-head comparative studies to evaluate their biological activities, including but not limited to anti-inflammatory, analgesic, and cytotoxic effects.

  • Elucidate the mechanisms of action for each isomer to understand their structure-activity relationships.

  • Investigate their pharmacokinetic and pharmacodynamic profiles to assess their potential as therapeutic agents.

Such research would be invaluable for the scientific community, providing the necessary data to guide further drug discovery and development efforts.

Experimental Workflow for Future Comparative Analysis

For researchers embarking on the comparative analysis of this compound isomers, a generalized experimental workflow is proposed. This workflow outlines the key steps required to systematically evaluate and compare the biological activities of these compounds.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 In Vivo Validation cluster_3 Data Analysis & Comparison Synthesis Synthesis of This compound Isomers Purification Purification by Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Characterization->AntiInflammatory Analgesic Analgesic Target Assays (e.g., Receptor Binding) Characterization->Analgesic Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity AnimalModels Animal Models of Inflammation and Pain AntiInflammatory->AnimalModels Analgesic->AnimalModels Toxicity Acute and Chronic Toxicity Studies AnimalModels->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR Report Comparative Report Generation SAR->Report

Figure 1. Proposed experimental workflow for the comparative analysis of this compound isomers.

References

A Comparative Guide to the Fragrance Stability of Isopulegol Acetate and Other Terpene Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of fragrance ingredients is a critical factor in the formulation of consumer products, directly impacting shelf life, sensory perception, and consumer safety. Terpene acetates are a widely used class of fragrance compounds, valued for their fresh, fruity, and floral notes. This guide provides a comparative analysis of the fragrance stability of isopulegol (B1217435) acetate (B1210297) against other common terpene acetates, namely linalyl acetate, geranyl acetate, and α-terpinyl acetate. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes information from individual compound studies and outlines a comprehensive experimental protocol for direct comparison.

Chemical Structures and Physicochemical Properties

The stability of a terpene acetate is intrinsically linked to its molecular structure. The position of the double bond(s) and the nature of the carbon skeleton influence susceptibility to degradation pathways such as hydrolysis and oxidation.

Terpene AcetateChemical StructureMolecular FormulaMolar Mass ( g/mol )Odor Profile
Isopulegol Acetate [(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexyl] acetateC₁₂H₂₀O₂196.29Woody, sweet, peppermint, tropical[1]
Linalyl Acetate 3,7-dimethylocta-1,6-dien-3-yl acetateC₁₂H₂₀O₂196.29Fresh, zesty floral-citrus, bergamot, lavender[2]
Geranyl Acetate (E)-3,7-dimethylocta-2,6-dien-1-yl acetateC₁₂H₂₀O₂196.29Sweet, floral, fruity, rose[3]
α-Terpinyl Acetate 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetateC₁₂H₂₀O₂196.29Sweet, herbaceous, floral with lavender nuances[4]

Comparative Stability Analysis

While direct, quantitative comparative data is scarce, an assessment of stability can be inferred from existing literature and chemical principles. The primary degradation pathways for terpene acetates in fragrance formulations are hydrolysis of the ester linkage and oxidation of the terpene moiety.

Hydrolytic Stability

Hydrolysis of the acetate ester results in the formation of the corresponding terpene alcohol and acetic acid, leading to a shift in the fragrance profile. This reaction is typically catalyzed by acid or base and is influenced by the water content in the formulation.

  • This compound: Expected to hydrolyze to isopulegol and acetic acid.[5][6] The cyclic and sterically hindered nature of the tertiary alcohol may offer some protection against rapid hydrolysis compared to acyclic tertiary acetates.

  • Linalyl Acetate: As a tertiary allylic acetate, it is susceptible to hydrolysis, which can be rapid under acidic conditions.[7] Studies have shown that in acidic environments, linalyl acetate can hydrolyze to linalool (B1675412) and further rearrange to other terpenes like α-terpineol and geraniol.[8]

  • Geranyl Acetate: Being a primary acetate, it is generally more stable to hydrolysis than tertiary acetates like linalyl acetate.

  • α-Terpinyl Acetate: As a tertiary acetate, it is expected to be susceptible to hydrolysis, similar to linalyl acetate.

Table 1: Inferred Relative Hydrolytic Stability of Terpene Acetates

Terpene AcetateInferred Hydrolysis Rate (pH 7, 25°C)Primary Hydrolysis Products
This compound ModerateIsopulegol, Acetic Acid
Linalyl Acetate HighLinalool, Acetic Acid
Geranyl Acetate LowGeraniol, Acetic Acid
α-Terpinyl Acetate Highα-Terpineol, Acetic Acid

Note: This table is based on chemical structure and general principles, not on direct comparative experimental data.

Oxidative Stability

Oxidation, often initiated by exposure to air (autoxidation), light (photo-oxidation), or heat, can lead to the formation of hydroperoxides, epoxides, and other oxygenated derivatives.[9] These degradation products can significantly alter the fragrance, potentially leading to off-odors and, in some cases, skin sensitization.

  • This compound: The exocyclic double bond in this compound is a potential site for oxidation.

  • Linalyl Acetate: The two double bonds in linalyl acetate make it susceptible to oxidation. Photo-oxidation can lead to the formation of hydroperoxides and epoxides.[5][9]

  • Geranyl Acetate: The double bonds in geranyl acetate are also sites for potential oxidation.

  • α-Terpinyl Acetate: The endocyclic double bond is a site for oxidation.

Table 2: Inferred Relative Oxidative Stability of Terpene Acetates

Terpene AcetateKey Structural Features Influencing OxidationPotential Oxidation Products
This compound Exocyclic double bondEpoxides, hydroperoxides
Linalyl Acetate Two double bonds, allylic positionEpoxides, hydroperoxides
Geranyl Acetate Two double bondsEpoxides, hydroperoxides
α-Terpinyl Acetate Endocyclic double bondEpoxides, hydroperoxides

Note: This table is based on chemical structure and general principles, not on direct comparative experimental data.

Proposed Experimental Protocols for Direct Comparison

To obtain definitive comparative data, a structured experimental approach is necessary. The following protocols outline a comprehensive strategy for evaluating the fragrance stability of this compound and other terpene acetates.

Experimental Workflow

The overall experimental workflow for a comparative stability study is depicted below.

G cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare solutions of each terpene acetate in a standardized fragrance base (e.g., 5% in 95% ethanol) aging1 Thermal Stress (e.g., 40°C for 4, 8, 12 weeks) prep1->aging1 aging2 Photostability (e.g., UV-A/B exposure for 24, 48, 72 hours) prep1->aging2 aging3 Freeze-Thaw Cycles (e.g., 5 cycles of -20°C to 25°C) prep1->aging3 prep2 Prepare control samples (fragrance base without terpene acetate) analysis1 Chemical Analysis (Headspace GC-MS) aging1->analysis1 analysis2 Sensory Evaluation (Trained Panel) aging1->analysis2 analysis3 Physical Characterization (Color, Clarity) aging1->analysis3 aging2->analysis1 aging2->analysis2 aging2->analysis3 aging3->analysis1 aging3->analysis2 aging3->analysis3 data1 Quantify degradation products and remaining terpene acetate analysis1->data1 analysis2->data1 analysis3->data1 data2 Analyze changes in odor profile and intensity data1->data2 data3 Compare stability across different terpene acetates data2->data3

Caption: Experimental workflow for comparative stability testing.

Detailed Methodologies

3.2.1. Accelerated Aging Protocol

  • Objective: To simulate long-term storage and exposure to environmental stressors.

  • Materials:

    • This compound, linalyl acetate, geranyl acetate, α-terpinyl acetate (high purity).

    • Fragrance-grade ethanol (B145695) (95%).

    • Amber glass vials with airtight seals.

    • Temperature-controlled oven.

    • Photostability chamber with controlled UV-A and UV-B light sources.

    • Freezer (-20°C).

  • Procedure:

    • Prepare 5% (w/w) solutions of each terpene acetate in 95% ethanol.

    • Aliquot the solutions into amber glass vials, leaving a consistent headspace.

    • For thermal stability, place vials in an oven at 40°C. Withdraw samples at 0, 4, 8, and 12 weeks.

    • For photostability, expose vials in a photostability chamber to a defined UV dose. Withdraw samples at 0, 24, 48, and 72 hours.

    • For freeze-thaw stability, subject vials to five cycles of 24 hours at -20°C followed by 24 hours at 25°C.

    • Store control samples (time zero) at 4°C in the dark.

    • Analyze all samples by GC-MS and sensory evaluation.

3.2.2. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To identify and quantify the parent terpene acetate and any degradation products.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Headspace autosampler.

    • Capillary column suitable for fragrance analysis (e.g., DB-5ms).

  • Procedure:

    • Transfer a precise volume of the aged fragrance solution to a headspace vial.

    • Incubate the vial at a controlled temperature (e.g., 80°C) for a set time to allow volatiles to equilibrate in the headspace.

    • Inject a sample of the headspace into the GC-MS.

    • Use a temperature program to separate the volatile compounds.

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the concentration of each compound using an internal standard method.

G start Aged Fragrance Sample prep Transfer to Headspace Vial start->prep incubation Incubation (e.g., 80°C) prep->incubation injection Headspace Injection incubation->injection gc Gas Chromatography (Separation) injection->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Analysis (Quantification) ms->data

Caption: Headspace GC-MS analysis workflow.

3.2.3. Sensory Evaluation Protocol

  • Objective: To assess changes in the odor profile and intensity of the fragrance over time.

  • Panel:

    • A panel of at least 10 trained sensory assessors.

    • Panelists should be screened for their ability to discriminate and describe odors.

  • Procedure:

    • Dip fragrance blotters into the aged and control samples.

    • Allow the solvent to evaporate for a consistent period (e.g., 30 seconds).

    • Present the blotters to the panelists in a randomized and blind manner.

    • Ask panelists to rate the intensity of the overall fragrance and specific odor attributes (e.g., fruity, floral, minty, off-odor) on a labeled magnitude scale.

    • Conduct the evaluation in a well-ventilated, odor-free room.[10]

Degradation Pathways

Understanding the potential degradation pathways is crucial for predicting and mitigating instability.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation terpene_acetate Terpene Acetate hydrolysis H₂O (Acid/Base Catalysis) terpene_acetate->hydrolysis terpene_alcohol Terpene Alcohol hydrolysis->terpene_alcohol acetic_acid Acetic Acid hydrolysis->acetic_acid terpene_moiety Terpene Moiety (Double Bond) oxidation O₂ (Light/Heat) terpene_moiety->oxidation hydroperoxides Hydroperoxides oxidation->hydroperoxides epoxides Epoxides oxidation->epoxides other_products Other Oxygenated Products oxidation->other_products

Caption: General degradation pathways for terpene acetates.

Conclusion and Recommendations

Based on chemical principles, it can be inferred that the stability of terpene acetates in fragrance formulations follows the general order: Geranyl Acetate > this compound > Linalyl Acetate ≈ α-Terpinyl Acetate . The primary acetate (geranyl acetate) is expected to be the most stable towards hydrolysis, while the tertiary acetates are more susceptible. The presence of multiple double bonds in linalyl and geranyl acetates increases their potential for oxidation.

For formulators, this implies that when selecting a terpene acetate for a fragrance, a balance must be struck between the desired odor profile and the required stability. For products with a long shelf life or those exposed to harsh conditions, geranyl acetate may be a more robust choice. This compound offers a unique scent profile and is likely to have moderate stability.

To provide definitive guidance, direct comparative studies using the outlined experimental protocols are strongly recommended. Such studies would generate the necessary quantitative data to build accurate predictive models for fragrance stability and enable the development of more robust and sensorially pleasing consumer products.

References

A Comparative Analysis of the Bioactivity of Isopulegol Acetate and Linalyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of isopulegol (B1217435) acetate (B1210297) and linalyl acetate, two monoterpene esters with potential applications in therapeutics. While extensive research is available for linalyl acetate, data specifically on isopulegol acetate is limited. Therefore, this comparison leverages data on its parent compound, isopulegol, as a proxy, with the clear delineation that the acetate functional group may alter its biological profile.

Anti-inflammatory Activity

Both linalyl acetate and isopulegol (as a proxy for its acetate) have demonstrated noteworthy anti-inflammatory properties through various mechanisms.

Linalyl Acetate: Linalyl acetate has been shown to play a significant role in the anti-inflammatory activity of essential oils in which it is a major component.[1][2][3][4] Studies suggest that its effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1] By down-regulating the phosphorylation of p65 and IκBα, linalyl acetate inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response.[1] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6.[1] In vivo studies using a carrageenan-induced edema model in rats have demonstrated a reduction in inflammation upon administration of linalyl acetate.[2][3] Interestingly, the effects of linalyl acetate on local edema were observed to be more delayed compared to its corresponding alcohol, linalool (B1675412), suggesting a potential pro-drug behavior.[2][3]

Isopulegol (as a proxy for this compound): Isopulegol has also been shown to possess significant anti-inflammatory and antiedematogenic activities.[5][6] In animal models, it has been effective in reducing carrageenan-induced paw edema.[5][6] The proposed mechanisms for its anti-inflammatory action include the inhibition of histamine (B1213489) and prostaglandin (B15479496) pathways.[5][6] Studies have indicated its ability to decrease the release of key inflammatory mediators.[7]

Table 1: Comparison of Anti-inflammatory Activity

FeatureThis compound (Data based on Isopulegol)Linalyl Acetate
Mechanism of Action Inhibition of histamine and prostaglandin pathways[5][6]Inhibition of NF-κB signaling pathway[1]
Key Molecular Targets -p65, IκBα[1]
In Vivo Efficacy Reduction of carrageenan-induced paw edema[5][6]Reduction of carrageenan-induced paw edema[2][3]
Pro-drug Potential Not reportedSuggested pro-drug of linalool[2][3]

Antimicrobial Activity

Linalyl acetate has been the subject of several studies investigating its antimicrobial properties. In contrast, there is a notable lack of specific data on the antimicrobial activity of this compound in the reviewed literature.

Linalyl Acetate: Linalyl acetate has demonstrated antimicrobial activity against a range of microorganisms.[8][9][10] Its mechanism of action is believed to involve the perturbation of the lipid fraction of the microbial plasma membrane, leading to altered permeability and leakage of intracellular components.[11] Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.[11]

Isopulegol (as a proxy for this compound): While direct data for this compound is unavailable, studies on derivatives of the related compound (+)-neoisopulegol have shown antimicrobial effects. For instance, certain amino and thiol adducts, as well as O-benzyl derivatives of (+)-neoisopulegol, have exhibited activity against various bacterial and fungal strains.[12][13][14][15][16] One promising compound, a naphthylmethyl-substituted β-aminolactone derived from (+)-neoisopulegol, showed selective inhibition of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 μM.[12][13]

Table 2: Comparison of Antimicrobial Activity

FeatureThis compound (Data based on Isopulegol Derivatives)Linalyl Acetate
Spectrum of Activity Active against Gram-positive bacteria (e.g., S. aureus)[12][13]Broad-spectrum activity against bacteria and fungi[8][9][10][11]
Mechanism of Action Not fully elucidated for the acetate form.Disruption of microbial cell membrane integrity[11]
MIC Values 12.5 μM for a (+)-neoisopulegol derivative against S. aureus[12][13]Varies depending on the microorganism.

Antioxidant Activity

Both linalyl acetate and isopulegol have been investigated for their antioxidant potential.

Linalyl Acetate: Linalyl acetate has been reported to possess antioxidant properties.[17][18] It has shown the ability to reduce oxidative changes in heated soybean oil, suggesting its potential as a natural antioxidant in food applications.[18] The antioxidant mechanism is likely related to its ability to scavenge free radicals.[17]

Isopulegol (as a proxy for this compound): Isopulegol has demonstrated gastroprotective effects that are, in part, attributed to its antioxidant properties.[19] Studies have shown its ability to restore levels of glutathione (B108866) (GSH), a key intracellular antioxidant.[19] Furthermore, derivatives of (-)-isopulegol (B1672291) have been synthesized and evaluated for their antioxidant activity, with some aminotriol derivatives showing moderate radical scavenging capabilities in the DPPH assay.[20]

Table 3: Comparison of Antioxidant Activity

FeatureThis compound (Data based on Isopulegol and its derivatives)Linalyl Acetate
Mechanism of Action Restoration of glutathione (GSH) levels[19], radical scavenging[20]Free radical scavenging[17]
Experimental Evidence Gastroprotective effects linked to antioxidant properties[19], DPPH radical scavenging by derivatives[20]Reduction of oxidation in heated soybean oil[18]

Experimental Protocols

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (this compound or Linalyl acetate) are administered orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity Assay: Broth Microdilution Method (MIC Determination)
  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

G cluster_0 Linalyl Acetate Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., IL-6) Nucleus->Inflammation Induces LinalylAcetate Linalyl Acetate LinalylAcetate->IKK Inhibits

Caption: Linalyl Acetate inhibits the NF-κB signaling pathway.

G cluster_1 General Workflow for Bioactivity Screening start Start: Compound Selection (this compound / Linalyl Acetate) anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) start->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) start->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH Scavenging) start->antioxidant data_analysis Data Analysis and Comparison anti_inflammatory->data_analysis antimicrobial->data_analysis antioxidant->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: A typical workflow for comparing the bioactivity of two compounds.

Conclusion

Linalyl acetate exhibits well-documented anti-inflammatory, antimicrobial, and antioxidant properties with established mechanisms of action, particularly its role in modulating the NF-κB signaling pathway. In contrast, the bioactivity of this compound remains largely unexplored, necessitating the use of data from its parent compound, isopulegol, for a preliminary comparison. Isopulegol has demonstrated promising anti-inflammatory and antioxidant effects.

The lack of direct experimental data for this compound represents a significant knowledge gap. Future research should focus on a comprehensive evaluation of the bioactivity of this compound to enable a direct and accurate comparison with linalyl acetate. Such studies will be crucial for elucidating its therapeutic potential and understanding how the addition of an acetate group influences the biological activity of isopulegol. This will provide a clearer picture for researchers and drug development professionals in selecting the most promising candidates for further investigation.

References

A Comparative Guide to Isopulegol-Derived and Evans Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled formation of complex molecules.[1] These molecular scaffolds temporarily attach to a substrate, directing the stereochemical outcome of a reaction before being cleaved and recycled. Among the most reliable and widely utilized are the oxazolidinone-based Evans auxiliaries and the naturally derived isopulegol-based auxiliaries. This guide provides an objective comparison of their performance in key asymmetric transformations, supported by experimental data and detailed protocols to aid researchers in selecting the optimal auxiliary for their synthetic needs.

Performance Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of diastereoselectivity and provide the desired product in high chemical yield. The following tables summarize the performance of isopulegol-derived and Evans auxiliaries in several key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Both Evans and isopulegol-derived auxiliaries have demonstrated high levels of stereocontrol in this transformation.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)
(-)-Isopulegol DerivativeN-Propionyl Isopulegol-derived esterBenzyl bromide~85>90
Evans Oxazolidinone(R)-4-benzyl-2-oxazolidinone N-propionyl derivativeBenzyl bromide90-95>99

Table 1: Performance in Asymmetric Alkylation. [1]

Asymmetric Aldol (B89426) Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Evans auxiliaries are particularly renowned for their exceptional performance in stereoselective aldol additions, typically favoring the syn product.[2][3]

Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(-)-Isopulegol DerivativeIsopulegol-derived acetateIsobutyraldehyde70-8090:10
Evans OxazolidinonePropionyl ImideIsobutyraldehyde85>99:1

Table 2: Performance in Asymmetric Aldol Reactions. [1][4]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a classic method for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Excess (d.e., %)
(-)-Isopulegol DerivativeIsopulegol-derived acrylateCyclopentadiene75-8585-95
Evans OxazolidinoneN-Acryloyl oxazolidinoneCyclopentadiene90-98>98

Table 3: Performance in Asymmetric Diels-Alder Reactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these chiral auxiliaries.

General Procedure for Asymmetric Alkylation using an Evans Auxiliary
  • Enolate Formation: To a solution of the N-acyl Evans auxiliary (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at the same temperature.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide to yield the corresponding carboxylic acid.[5]

General Procedure for Asymmetric Aldol Reaction using an Isopulegol-Derived Auxiliary
  • Enolate Formation: To a solution of the isopulegol-derived ester (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) at -78 °C under an inert atmosphere, add titanium tetrachloride (1.1 eq) dropwise. The mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the aldol adduct.

  • Auxiliary Cleavage: The isopulegol (B1217435) auxiliary can be cleaved via saponification with lithium hydroxide.

Visualization of Key Processes

The following diagrams illustrate the general workflows and logical relationships in the application of these chiral auxiliaries.

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attach_Auxiliary Attach Chiral Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Auxiliary Chiral Auxiliary (Isopulegol or Evans) Chiral_Auxiliary->Attach_Auxiliary Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attach_Auxiliary->Chiral_Substrate Asymmetric_Reaction Asymmetric Transformation (Alkylation, Aldol, etc.) Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleave_Auxiliary Cleave Chiral Auxiliary Diastereomeric_Product->Cleave_Auxiliary Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleave_Auxiliary->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

G Logical Flow of Stereochemical Induction Chiral_Auxiliary Chiral Auxiliary (Defined Stereochemistry) Substrate_Conformation Fixed Conformation of Substrate-Auxiliary Adduct Chiral_Auxiliary->Substrate_Conformation Facial_Shielding Steric Shielding of one Prochiral Face Substrate_Conformation->Facial_Shielding Reagent_Approach Selective Reagent Approach Facial_Shielding->Reagent_Approach Diastereoselective_Transition_State Favored Diastereoselective Transition State Reagent_Approach->Diastereoselective_Transition_State Major_Diastereomer Formation of Major Diastereomer Diastereoselective_Transition_State->Major_Diastereomer High_Stereoselectivity High Stereoselectivity Major_Diastereomer->High_Stereoselectivity

Caption: Logical flow of stereochemical induction by a chiral auxiliary.

Conclusion

Both isopulegol-derived and Evans auxiliaries are highly effective tools in asymmetric synthesis. Evans auxiliaries, while often more expensive, generally provide exceptional levels of diastereoselectivity, particularly in aldol reactions, and are extensively documented in the literature.[6] Isopulegol-derived auxiliaries, sourced from the chiral pool, offer a more cost-effective alternative and deliver excellent results in a variety of transformations.[1] The choice between these auxiliaries will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and the nature of the substrate and reagents.

References

A Comparative Guide to Catalysts in the Enantioselective Synthesis of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (-)-isopulegol (B1672291) is a critical transformation in the chemical industry, primarily serving as a key intermediate in the production of (-)-menthol. The efficiency and stereoselectivity of this process are paramount, with the choice of catalyst being the most influential factor. This guide provides an objective comparison of different catalytic systems for the intramolecular cyclization of (+)-citronellal to (-)-isopulegol, supported by experimental data to inform catalyst selection for research and development.

The synthesis of (-)-isopulegol from (+)-citronellal is predominantly achieved through an acid-catalyzed intramolecular ene reaction. The catalysts employed can be broadly classified into three main categories: homogeneous Lewis acids, heterogeneous solid acids, and biocatalysts. Each class presents a unique set of advantages and disadvantages concerning activity, selectivity, reusability, and operational conditions.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of (-)-isopulegol from (+)-citronellal, focusing on key metrics such as conversion, selectivity, yield, and enantiomeric or diastereomeric excess.

Catalyst TypeCatalystConversion (%)Selectivity (%)Yield (%)Diastereomeric/Enantiomeric Excess (%)Reaction Conditions
Homogeneous Lewis Acid Zinc Bromide (ZnBr₂)~70-94High (up to 94:6 dr for (-)-isopulegol)~70-94[1]High diastereoselectivity[1]Toluene (B28343), reflux temperature, 2-5 hours[1]
Aluminum tris(2,6-diphenylphenoxide) (ATPH)High>99 (for desired stereoisomer)->99 de[2]Temperature dependent
Heterogeneous Solid Acid Montmorillonite K1081[1]51[1]~41Moderate[1]Buffer medium, room temperature, 2 hours[1]
Desilicated ZSM-5 Zeolite100[3][4]95[3][4]-Not specified80°C
Cu/beta Zeolite90.2080.9869.31High180°C, 4 hours
Metal-Organic Framework Cu₃(BTC)₂-65-69 (for (-)-isopulegol)-Not specifiedNot specified
Biocatalyst Squalene Hopene Cyclase (AacSHC) Variants-High-up to >99 de[5]Mild aqueous conditions

Note: "dr" denotes diastereomeric ratio, and "de" denotes diastereomeric excess. Enantiomeric excess (ee%) for (-)-isopulegol is often the desired metric but is not always explicitly reported in the literature; high diastereoselectivity in favor of (-)-isopulegol is a strong indicator of enantioselectivity. TON (Turnover Number) and TOF (Turnover Frequency) data are scarce in the reviewed literature for this specific reaction. One study reported a TOF of 115 h⁻¹ for Sn-SBA-15 and 185 h⁻¹ for Sn-Beta catalysts.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Protocol 1: Homogeneous Catalysis with Zinc Bromide (ZnBr₂)

This method utilizes the Lewis acid catalyst, Zinc Bromide, in a homogeneous reaction system.[1]

Materials:

  • (+)-Citronellal

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene

  • 0.05 mol/L Hydrobromic acid (HBr) aqueous solution

Procedure:

  • In a four-necked flask equipped with a stirrer, reflux condenser with a water separator, thermometer, and a dropping funnel, add anhydrous zinc bromide (ZnBr₂) and toluene.

  • Heat the mixture to reflux for 1 hour to azeotropically remove any residual water.

  • Cool the flask to the desired reaction temperature (e.g., 0-5°C).

  • Slowly add a solution of (+)-citronellal in toluene to the catalyst suspension over a period of 2 hours.

  • Maintain the reaction temperature and continue stirring for an additional 3-5 hours.

  • Upon completion, quench the reaction by adding a 0.05 mol/L HBr aqueous solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product is purified by fractional distillation under reduced pressure to yield (-)-isopulegol.

Protocol 2: Heterogeneous Catalysis with Montmorillonite K10 Clay

This protocol employs a reusable solid acid catalyst, offering a more environmentally friendly approach.[1][7]

Materials:

  • (+)-Citronellal

  • Montmorillonite K10 clay

  • Buffer medium (e.g., citrate-phosphate buffer)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Activate the Montmorillonite K10 clay by heating it in an oven to remove adsorbed water.

  • In a reaction flask, dissolve (+)-citronellal in the buffer medium.

  • Add the activated Montmorillonite K10 clay to the solution (typically 10-20 wt% of the citronellal).

  • Stir the reaction mixture vigorously at room temperature for approximately 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction, remove the solid catalyst by simple filtration. The catalyst can be washed, dried, and reused.

  • Extract the aqueous filtrate with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the crude product.

Protocol 3: Biocatalysis with Squalene Hopene Cyclase (SHC) Variants

This method utilizes an engineered enzyme to achieve high stereoselectivity under mild conditions.[5]

Materials:

  • (R)- or (S)-Citronellal

  • Engineered Squalene Hopene Cyclase (AacSHC) variant

  • Appropriate buffer system

  • Organic solvent for extraction

Procedure:

  • In a suitable reaction vessel, prepare a buffered aqueous solution containing the engineered SHC variant.

  • Add the citronellal (B1669106) substrate to the enzyme solution.

  • Incubate the reaction mixture under controlled temperature and pH to ensure optimal enzyme activity and stability.

  • The reaction is typically monitored over time by taking aliquots and analyzing them by GC or HPLC.

  • Upon completion, extract the product from the reaction mixture using an appropriate organic solvent.

  • The organic extract is then dried and the solvent removed to yield the desired isopulegol (B1217435) stereoisomer.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactant (+)-Citronellal start->reactant catalyst_prep Catalyst Preparation/ Activation start->catalyst_prep reaction_vessel Reaction Vessel (Solvent/Buffer) reactant->reaction_vessel catalyst_prep->reaction_vessel reaction Cyclization Reaction (Controlled Temperature & Time) reaction_vessel->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring catalyst_sep Catalyst Separation (Filtration/Extraction) reaction->catalyst_sep monitoring->reaction extraction Product Extraction catalyst_sep->extraction purification Purification (Distillation/Chromatography) extraction->purification product (-)-Isopulegol purification->product

Caption: General experimental workflow for the synthesis of (-)-isopulegol.

catalyst_comparison cluster_main Catalyst Types for Isopulegol Synthesis cluster_homo Characteristics cluster_hetero Characteristics cluster_bio Characteristics Homogeneous Homogeneous Lewis Acids Hom_pros Pros: - High activity & selectivity - Well-defined active sites - Milder conditions often possible Homogeneous->Hom_pros Hom_cons Cons: - Difficult to separate from product - Catalyst recycling is challenging - Potential for metal contamination Homogeneous->Hom_cons Heterogeneous Heterogeneous Solid Acids Het_pros Pros: - Easy separation & recyclability - Reduced waste generation - Suitable for continuous processes Heterogeneous->Het_pros Het_cons Cons: - Lower activity/selectivity sometimes - Less defined active sites - Harsher conditions may be needed Heterogeneous->Het_cons Biocatalysts Biocatalysts Bio_pros Pros: - Extremely high stereoselectivity - Mild, environmentally benign conditions - Biodegradable Biocatalysts->Bio_pros Bio_cons Cons: - Substrate specificity can be narrow - Enzyme stability can be an issue - Higher initial cost Biocatalysts->Bio_cons

Caption: Comparison of different catalyst types for isopulegol synthesis.

References

A Comparative Guide to the Cross-Validation of GC-FID and HPLC-UV for Isopulegol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isopulegol (B1217435), a monoterpenoid of significant interest in the pharmaceutical and flavor industries, is paramount for quality control, formulation development, and pharmacokinetic studies. The choice of analytical methodology is a critical decision that directly impacts the reliability and validity of experimental outcomes. This guide provides an objective comparison and cross-validation of two widely used analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The cross-validation of these methods is essential to ensure the consistency and comparability of results, particularly when data from both techniques may be used interchangeably within a study.[1] This document outlines the experimental protocols and key validation parameters to assist researchers in selecting the most suitable method for their specific analytical requirements.

Comparative Analysis of Analytical Methods

The performance of both GC-FID and HPLC-UV methods for the quantification of (-)-Isopulegol was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1] These parameters include linearity, range, and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ).

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative data from the validation of each method, allowing for a direct comparison of their performance characteristics.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9991r² ≥ 0.999
Range 1 - 100 µg/mL5 - 200 µg/mL-
Limit of Detection (LOD) 1.63 µg/mL2.08 µg/mL-
Limit of Quantification (LOQ) 4.94 µg/mL6.31 µg/mL-

Data sourced from comparative studies on isopulegol and patchouli alcohol.[1][2]

Based on the validation data, GC-FID exhibits higher sensitivity with lower LOD and LOQ values, making it a more suitable choice for trace analysis of isopulegol.[1] In contrast, HPLC-UV offers a wider linear range, which is advantageous for routine quality control applications where higher concentrations of the analyte are typically expected.[1] The successful cross-validation, demonstrated by a low percentage difference between the methods for quality control samples, instills confidence that both techniques can be used interchangeably to generate reliable and comparable data.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following are generalized experimental protocols for the GC-FID and HPLC-UV analysis of (-)-Isopulegol.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Instrumentation: Agilent 7890B Gas Chromatograph with a Flame Ionization Detector.[1]

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped at 10°C/min to 220°C, and held for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 280°C.[1]

  • Injection Volume: 1 µL (split ratio 20:1).[1]

Standard and Sample Preparation:

  • Standard Preparation: A stock solution of (-)-Isopulegol (1 mg/mL) is prepared in methanol (B129727). Calibration standards are then prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.[1]

  • Sample Preparation: Samples are diluted with methanol to a concentration that falls within the established calibration range and filtered through a 0.45 µm syringe filter prior to injection.[1]

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

Instrumentation: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.[1]

  • Column: Purospher RP-18 (250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 205 nm.[2]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Preparation: A stock solution of (-)-Isopulegol (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 5 to 200 µg/mL.[1]

  • Sample Preparation: Samples are diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.[1]

Visualized Workflows and Relationships

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Stock_Solution Prepare Stock Solution (Isopulegol in Solvent) Calibration_Standards Prepare Calibration Standards (Serial Dilution) Stock_Solution->Calibration_Standards Injection Inject into GC-FID or HPLC-UV Calibration_Standards->Injection Sample_Dilution Dilute Sample to fall within Calibration Range Filtration Filter through 0.45 µm Syringe Filter Sample_Dilution->Filtration Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (FID or UV) Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Isopulegol in Sample Calibration_Curve->Quantification

Caption: General workflow for analytical method validation.[1]

Define_Objective Define Analytical Objective (Quantification of Isopulegol) Method_Selection Method Selection Define_Objective->Method_Selection GC_FID GC-FID (High Sensitivity, Volatile Compounds) Method_Selection->GC_FID HPLC_UV HPLC-UV (Wider Range, Non-volatile Compounds) Method_Selection->HPLC_UV Method_Validation Individual Method Validation (ICH Guidelines) GC_FID->Method_Validation HPLC_UV->Method_Validation Cross_Validation Cross-Validation (Analysis of QC Samples with both methods) Method_Validation->Cross_Validation Compare_Results Compare Results (% Difference, Statistical Analysis) Cross_Validation->Compare_Results Conclusion Conclusion on Interchangeability and Method Selection Compare_Results->Conclusion

Caption: Logical relationship of the cross-validation process.[1]

Conclusion

Both GC-FID and HPLC-UV are robust and reliable methods for the quantification of (-)-Isopulegol, each presenting distinct advantages.[1] The choice between the two techniques should be guided by the specific requirements of the analysis. GC-FID is the preferred method when high sensitivity is paramount, such as in trace impurity analysis or pharmacokinetic studies.[1] Conversely, the HPLC-UV method, with its broader linear range and simpler sample preparation for non-volatile matrices, is highly suitable for routine quality control and formulation analysis where higher concentrations are expected.[1] A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the therapeutic potential of isopulegol (B1217435) esters in drug development.

Isopulegol, a naturally occurring monoterpene alcohol, has garnered significant attention for its diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. A key area of interest for medicinal chemists is the modification of isopulegol's core structure to enhance its therapeutic profile. Esterification of the hydroxyl group is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity, which can in turn influence its absorption, distribution, metabolism, excretion, and ultimately, its biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of isopulegol acetate (B1210297) and related esters, drawing upon available experimental data to inform future drug design and development.

While comprehensive SAR studies on a homologous series of isopulegol esters are currently limited in the scientific literature, existing research on isopulegol and the general principles of esterification provide a foundation for understanding how structural modifications may impact efficacy. It is important to note that direct comparative data for a series of isopulegol esters is not yet available, and the following information is based on the known activity of the parent compound, (-)-isopulegol, and inferences from related studies.

Comparative Biological Activity

To date, the most well-characterized activity of isopulegol is its agonist effect on the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold and a target for analgesic and anti-inflammatory therapies. The (-)-enantiomer of isopulegol has been identified as a potent activator of this channel.

CompoundTargetEffectPotency (EC50)
(-)-IsopulegolTRPM8 ChannelAgonist66 µM[1]
Isopulegol AcetateTRPM8 ChannelData not availableData not available
Isopulegol PropionateTRPM8 ChannelData not availableData not available
Isopulegol ButyrateTRPM8 ChannelData not availableData not available

Structure-Activity Relationship Insights

The addition of an acetyl group to form this compound increases the molecule's lipophilicity. This alteration can have several consequences for its biological activity:

  • Membrane Permeability: Increased lipophilicity may enhance the ability of the molecule to cross cell membranes, potentially leading to improved access to intracellular targets.

  • Receptor Binding: The steric bulk and electronic properties of the ester group can influence how the molecule interacts with its biological target. For instance, the esterification of 3-(4-benzyl-1-piperazinyl)-1-phenylpropanol resulted in a decrease in its analgesic activity, suggesting that the free hydroxyl group was important for receptor interaction. A similar effect could be observed with isopulegol esters.

  • Metabolism: The ester bond in this compound is susceptible to hydrolysis by esterase enzymes in the body, which would release the parent compound, isopulegol. In this scenario, this compound would act as a prodrug. The rate of hydrolysis would depend on the nature of the ester group, with longer chain esters potentially being more stable.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established assays used to evaluate the analgesic and anti-inflammatory properties of isopulegol and can be adapted for the comparative study of its esters.

TRPM8 Activation Assay

Objective: To determine the potency of isopulegol esters in activating TRPM8 channels.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel.

Methodology:

  • Cell Culture: HEK293-TRPM8 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain TRPM8 expression.

  • Calcium Imaging: Cells are seeded onto black-walled, clear-bottom 96-well plates. On the day of the experiment, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Application: The dye solution is removed, and cells are washed with the buffered saline solution. A baseline fluorescence reading is taken using a fluorescence plate reader. Isopulegol, this compound, and other related esters are then added at varying concentrations.

  • Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium influx upon TRPM8 activation, is measured over time. The EC50 value for each compound is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Analgesic Activity: Formalin Test

Objective: To assess the antinociceptive effects of isopulegol esters in a model of tonic chemical pain.

Animal Model: Male Swiss mice (25-30 g).

Methodology:

  • Acclimatization: Animals are acclimatized to the testing environment for at least 1 hour before the experiment.

  • Compound Administration: Isopulegol, this compound, or vehicle (e.g., saline with 0.1% Tween 80) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Nociceptive Challenge: After a set pre-treatment time (e.g., 30-60 minutes), 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: The animal is immediately placed in a transparent observation chamber. The total time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin injection), representing neurogenic pain, and the late phase (15-30 minutes post-formalin injection), representing inflammatory pain.

  • Data Analysis: The licking time for each compound-treated group is compared to the vehicle-treated control group. A significant reduction in licking time indicates an analgesic effect.

Signaling Pathways and Logical Relationships

The analgesic and anti-inflammatory effects of isopulegol are believed to be mediated through multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its ester derivatives.

SAR_Logic cluster_0 Structure Modification cluster_1 Physicochemical Properties cluster_2 Biological Activity Isopulegol Isopulegol Esterification Esterification (e.g., Acetylation) Isopulegol->Esterification Isopulegol_Acetate This compound Esterification->Isopulegol_Acetate Lipophilicity Increased Lipophilicity Isopulegol_Acetate->Lipophilicity Receptor_Binding Modified Receptor Binding Isopulegol_Acetate->Receptor_Binding Metabolism Prodrug Potential (Hydrolysis) Isopulegol_Acetate->Metabolism Membrane_Permeability Altered Membrane Permeability Lipophilicity->Membrane_Permeability Analgesic_Effect Analgesic Effect Membrane_Permeability->Analgesic_Effect Anti_Inflammatory_Effect Anti-inflammatory Effect Membrane_Permeability->Anti_Inflammatory_Effect Receptor_Binding->Analgesic_Effect Receptor_Binding->Anti_Inflammatory_Effect Metabolism->Isopulegol Releases Isopulegol

Caption: Logical relationship of isopulegol esterification and its potential effects.

The analgesic action of isopulegol has been shown to involve the opioid system, muscarinic receptors, and the L-arginine/nitric oxide/cGMP pathway[2]. Its anti-inflammatory effects are, at least in part, mediated by the activation of TRPM8 channels.

Signaling_Pathway cluster_analgesia Analgesic Pathway cluster_inflammation Anti-inflammatory Pathway Isopulegol Isopulegol / Ester Prodrug Opioid Opioid Receptor Activation Isopulegol->Opioid Muscarinic Muscarinic Receptor Modulation Isopulegol->Muscarinic NO_cGMP Inhibition of L-arginine/NO/cGMP Pathway Isopulegol->NO_cGMP TRPM8 TRPM8 Channel Activation Isopulegol->TRPM8 Analgesia Analgesic Effect Opioid->Analgesia Muscarinic->Analgesia NO_cGMP->Analgesia Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Anti_Inflammatory Anti-inflammatory Effect Ca_Influx->Anti_Inflammatory

Caption: Known signaling pathways of isopulegol's biological activities.

References

Safety Operating Guide

Personal protective equipment for handling Isopulegol acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling Isopulegol acetate (B1210297). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Isopulegol acetate is a combustible liquid and should be handled with care.[1][2] While comprehensive health hazard data is incomplete, it is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[1] Direct eye contact may lead to temporary irritation.[1] The related compound, Isopulegol, is known to be harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation, suggesting that similar precautions should be taken for this compound.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the final and most critical barrier against exposure. The following table outlines the recommended PPE for handling this compound, based on the potential hazards.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[3]To prevent skin contact. Isopulegol, a related compound, causes skin irritation.[3][4][5]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][3][4] A face shield may be necessary for splash-prone procedures.[4]To protect against eye irritation from splashes.[1]
Body Protection A lab coat or other protective clothing.[1]To prevent contamination of personal clothing.
Respiratory Protection Generally not required in a well-ventilated area. Use a NIOSH-approved respirator if vapors are generated or in case of a large spill.[3][4][6]To prevent inhalation of vapors, especially since related compounds can cause respiratory irritation.[4][5]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

Property Value Source
Classification Combustible Liquid, N.O.S.[2]
Flash Point 186.0 °F (85.6 °C) Closed Cup[1]
Oral LD50 (Rat) >= 5000 mg/kg[1]
Dermal LD50 (Rabbit) >= 5000 mg/kg (Presumed Non-Toxic)[1]

Standard Operating Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][3][4][5]

  • Ground all equipment used when handling the product to prevent static discharge.[1]

  • Avoid breathing vapors and direct contact with skin and eyes.[1][4]

  • Wash hands thoroughly with soap and water after handling.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][4]

  • Keep away from incompatible materials and ignition sources.[4][7]

Spill and Disposal Plan

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[1]

  • Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or diatomaceous earth.[1] For large spills, cover with a plastic sheet to prevent spreading before absorbing.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1]

Waste Disposal:

  • All forms of this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent paper), and empty containers, must be treated as hazardous waste.[7]

  • Do not dispose of this compound down the drain or in regular trash.[7]

  • Collect all waste in properly labeled, sealed containers and store it in a designated hazardous waste storage area.[7]

  • The final disposal must be carried out by a licensed professional waste disposal service, typically through chemical incineration.[7]

Experimental Protocols

The reviewed safety data sheets do not provide specific protocols for the neutralization of this compound waste. The standard and recommended procedure is to collect all chemical waste and transfer it to a licensed professional disposal service.[7] Attempting to neutralize the chemical without a validated protocol is not advised and can be dangerous.[7]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound gloves Mandatory: Nitrile Gloves, Lab Coat start->gloves Always Required check_splash Potential for Splash or Spray? goggles Wear Safety Goggles check_splash->goggles No face_shield Wear Face Shield and Goggles check_splash->face_shield Yes check_ventilation Adequate Ventilation? respirator Use NIOSH-approved Respirator check_ventilation->respirator No end_ppe Proceed with Task check_ventilation->end_ppe Yes gloves->check_splash goggles->check_ventilation face_shield->check_ventilation respirator->end_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.